Isobutyl 5-chloro-2,2-dimethylvalerate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 5-chloro-2,2-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c1-9(2)8-14-10(13)11(3,4)6-5-7-12/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAZLWVDWUAYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)(C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552414 | |
| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109232-37-3 | |
| Record name | Pentanoic acid, 5-chloro-2,2-dimethyl-, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109232-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isobutyl 5-chloro-2,2-dimethylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of isobutyl 5-chloro-2,2-dimethylvalerate. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and visual representations of key concepts.
Chemical and Physical Properties
This compound is a chlorinated ester, appearing as a colorless to pale yellow liquid at room temperature.[1] It is characterized by a faint, ester-like odor.[1] This compound is generally stable under standard conditions but should be stored in a cool, dry place away from direct sunlight to prevent hydrolysis.[1] It has limited solubility in water but is soluble in organic solvents.[1]
Quantitative Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₁ClO₂ | [1][2] |
| Molecular Weight | 220.74 g/mol | [1][2] |
| CAS Number | 109232-37-3 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 266.4 °C at 760 mmHg | [3] |
| Density | 0.979 g/cm³ | [3] |
| Flash Point | 115.1 °C | [3] |
| Vapor Pressure | 0.00864 mmHg at 25°C | [3] |
| Refractive Index | 1.441 | [3] |
| Solubility | Limited in water, soluble in organic solvents | [1] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the acid-catalyzed esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.[1] This reaction is typically performed under reflux conditions, often with the use of a dehydrating agent to drive the equilibrium towards the formation of the ester product.[1]
General Experimental Protocol: Acid-Catalyzed Esterification
This protocol outlines the general steps for the synthesis of this compound.
Materials:
-
5-chloro-2,2-dimethylvaleric acid
-
Isobutyl alcohol
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Anhydrous sodium sulfate (or another suitable drying agent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-2,2-dimethylvaleric acid and an excess of isobutyl alcohol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain it at this temperature for several hours. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it sequentially with deionized water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess isobutyl alcohol and the extraction solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
-
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A flowchart of the synthesis process.
Biological Activity and Mechanism of Action
This compound is utilized in the agrochemical industry as a herbicide.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – in plants.[1] The disruption of this pathway leads to a deficiency in these essential amino acids, ultimately inhibiting protein synthesis and causing plant death.[1]
Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition
The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and the point of inhibition by acetolactate synthase inhibitors like this compound.
Caption: Inhibition of the BCAA synthesis pathway.
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not widely available in the public domain. However, predictive tools can be used to estimate the spectral characteristics. Researchers are advised to acquire their own analytical data for confirmation.
Safety and Handling
This compound is classified as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
In Case of Exposure:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Applications
The primary applications of this compound are:
-
Agrochemicals: As an active ingredient or intermediate in the formulation of herbicides.[1]
-
Pharmaceuticals: It is used as a chemical intermediate in the synthesis of other more complex molecules, including active pharmaceutical ingredients.[1] Notably, it is mentioned as an intermediate for Gemfibrozil.[3]
-
Chemical Synthesis: Its functional groups make it a useful building block in various organic synthesis pathways.[3]
References
Isobutyl 5-chloro-2,2-dimethylvalerate physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Isobutyl 5-chloro-2,2-dimethylvalerate. The information is compiled from various chemical data sources and is intended to support research and development activities.
Core Physical and Chemical Properties
This compound, with the CAS Number 109232-37-3, is a chlorinated ester.[1] It is recognized as an intermediate in the synthesis of other organic molecules, including pharmaceutical agents.[1][2] At room temperature, it typically presents as a colorless to yellow-brown liquid.[1][3]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Units |
| Molecular Formula | C11H21ClO2 | |
| Molecular Weight | 220.74 | g/mol |
| Boiling Point | 266.4 | °C at 760 mmHg |
| Density | 0.979 | g/cm³ |
| Flash Point | 115.1 | °C |
| Vapor Pressure | 0.00864 | mmHg at 25°C |
| Refractive Index | 1.441 |
Experimental Protocols
General Synthesis Protocol: Fischer Esterification
This compound can be synthesized via a Fischer esterification reaction. This method involves the acid-catalyzed reaction of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.[1]
Reaction:
5-chloro-2,2-dimethylvaleric acid + Isobutyl alcohol ⇌ this compound + Water
General Procedure:
-
Reactant Mixture: 5-chloro-2,2-dimethylvaleric acid and an excess of isobutyl alcohol are combined in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[1]
-
Reflux: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess alcohol and the acid catalyst are typically removed by washing with an aqueous basic solution (e.g., sodium bicarbonate solution) followed by water.
-
Extraction and Drying: The crude ester is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by fractional distillation to yield the final product.
Visualized Workflows and Relationships
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer Esterification.
Logical Relationship as a Chemical Intermediate
This diagram shows the role of this compound as a chemical intermediate in the synthesis of more complex molecules.
References
An In-Depth Technical Guide to Isobutyl 5-chloro-2,2-dimethylvalerate (CAS: 109232-37-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl 5-chloro-2,2-dimethylvalerate, with the Chemical Abstracts Service (CAS) number 109232-37-3, is a chlorinated ester of valeric acid. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities. Notably, this compound is recognized as a key intermediate in the synthesis of the lipid-lowering agent Gemfibrozil and also exhibits herbicidal properties through the inhibition of acetolactate synthase. This document aims to serve as a foundational resource, consolidating available technical data, outlining experimental protocols, and visualizing relevant pathways to support further research and development efforts.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₁H₂₁ClO₂ and a molecular weight of 220.74 g/mol .[1][2][3] It is also known by other names, including 2-methylpropyl 5-chloro-2,2-dimethylpentanoate and 5-Chloro-2,2-dimethyl-pentanoic acid isobutyl ester.[2] At room temperature, it typically presents as a yellow-brown liquid.[1][2] This compound is soluble in organic solvents but has limited solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 109232-37-3 | [1][2] |
| Molecular Formula | C₁₁H₂₁ClO₂ | [1][2][3] |
| Molecular Weight | 220.74 g/mol | [1][2][3] |
| Appearance | Yellow-brown liquid | [1][2] |
| Boiling Point | 266.4 °C at 760 mmHg | [2] |
| Density | 0.979 g/cm³ | [2] |
| Flash Point | 115.1 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis
The primary synthetic route to this compound is through the esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.[1] A more detailed two-step process is described in the context of Gemfibrozil synthesis, which involves the C-alkylation of a lower alkyl ester of 2-methylpropanoic acid, followed by O-alkylation.
Experimental Protocol: Synthesis as a Gemfibrozil Intermediate
Step 1: C-alkylation of an Isobutyrate Ester
The first step involves the C-alkylation of an isobutyrate ester, such as isobutyl isobutyrate, with a suitable 3-halopropylating agent like 1-bromo-3-chloropropane. This reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF), at a reduced temperature (e.g., 0-20 °C).
Step 2: O-alkylation of 2,5-Dimethylphenol
The resulting this compound is then used to O-alkylate an alkali metal salt of 2,5-dimethylphenol. This reaction is generally performed in a mixed solvent system, such as toluene and dimethyl sulfoxide (DMSO), under reflux conditions.
Note: Detailed experimental procedures, including specific reagent quantities, reaction times, and purification methods, would require access to proprietary industrial processes or more explicit scientific literature. Researchers should develop a specific protocol based on the general principles outlined in the relevant patents, with appropriate safety considerations.
Biological Activity and Mechanism of Action
Herbicidal Activity: Inhibition of Acetolactate Synthase
This compound is known to be used as a herbicide in agricultural applications.[1] Its mechanism of action involves the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] By inhibiting this enzyme, the compound disrupts protein synthesis, leading to the death of the target plant.[1]
References
In-Depth Technical Guide: Molecular Weight of Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular weight of Isobutyl 5-chloro-2,2-dimethylvalerate, a compound of interest in various chemical and pharmaceutical research fields.
Molecular Identity and Formula
This compound is an organic compound.[1] Its molecular structure is defined by the arrangement of carbon, hydrogen, chlorine, and oxygen atoms. The established molecular formula for this compound is C11H21ClO2.[2][3][4][5]
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, chlorine, and oxygen.
The standard atomic weights used for this calculation are:
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of O atoms × Atomic weight of O)
(11 × 12.011) + (21 × 1.008) + (1 × 35.453) + (2 × 15.999) = 220.74 g/mol
This calculated molecular weight is consistent with published data for this compound.[5]
Data Presentation
For clarity and ease of comparison, the quantitative data related to the molecular weight of this compound is summarized in the table below.
| Component Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Subtotal Weight (amu) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 21 | 1.008 | 21.168 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | C11H21ClO2 | 35 | 220.74 |
Experimental Protocols and Visualizations
The determination of the molecular weight of a specific chemical compound like this compound is a fundamental calculation based on its established molecular formula and the standard atomic weights of its constituent elements. Therefore, detailed experimental protocols for its determination are not applicable in this context.
Similarly, the request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz is not relevant to the straightforward calculation of a molecular weight.
References
- 1. Isobutyl 5 Chloro 2 2 Dimethyl Valerate Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]
- 2. This compound Manufacturer, this compound Suppliers,this compound price,for sale, Purchase this compound on 6C | Bolise Co., Ltd. [pharmaceutiucal-materials.com]
- 3. Zhejiang Excel Pharmaceutical Co., Ltd.--Isobutyl 5-chloro-2,2-dimethylvalerate109232-37-3 [excelpharma.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. chlorineinstitute.org [chlorineinstitute.org]
- 12. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. princeton.edu [princeton.edu]
- 15. Oxygen - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
In-Depth NMR Analysis of Isobutyl 5-chloro-2,2-dimethylvalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Isobutyl 5-chloro-2,2-dimethylvalerate. Due to the absence of publicly available experimental spectra, this guide utilizes predicted ¹H and ¹³C NMR data to facilitate the structural elucidation and quality assessment of this compound, which serves as a key intermediate in various chemical syntheses.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral interpretation.
Predicted ¹H NMR Data
| Peak No. | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 3.84 | Doublet | 2H | H-1' |
| 2 | 3.55 | Triplet | 2H | H-5 |
| 3 | 1.93 | Multiplet | 1H | H-2' |
| 4 | 1.75 | Multiplet | 2H | H-4 |
| 5 | 1.63 | Multiplet | 2H | H-3 |
| 6 | 1.19 | Singlet | 6H | H-2 (CH₃)₂ |
| 7 | 0.92 | Doublet | 6H | H-3' (CH₃)₂ |
Predicted ¹³C NMR Data
| Peak No. | Chemical Shift (ppm) | Assignment |
| 1 | 177.0 | C-1 (C=O) |
| 2 | 70.9 | C-1' |
| 3 | 44.9 | C-5 |
| 4 | 41.9 | C-2 |
| 5 | 35.1 | C-3 |
| 6 | 27.8 | C-2' |
| 7 | 25.0 | C-2 (CH₃)₂ |
| 8 | 24.5 | C-4 |
| 9 | 19.1 | C-3' (CH₃)₂ |
Experimental Protocols
The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d6). The typical volume required is 0.6-0.7 mL.[2][3]
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter. Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.[1][4]
NMR Data Acquisition
-
Instrument Setup: The NMR analysis is typically performed on a 400 MHz or higher field spectrometer.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.[2]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a wider spectral width to cover the range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) is required.[3]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final NMR spectrum. The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent signal.
Visualizations
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with atoms numbered for unambiguous correlation with the predicted NMR data.
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
NMR Analysis Workflow
The following flowchart outlines the general workflow for the NMR analysis of a small molecule, from sample preparation to final data interpretation.
Caption: A generalized workflow for conducting NMR analysis of small molecules.
References
Technical Guide: Mass Spectrometry Analysis of Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted mass spectrometry data for isobutyl 5-chloro-2,2-dimethylvalerate (CAS No. 109232-37-3). Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines the expected fragmentation patterns under electron ionization (EI) mass spectrometry based on established principles for esters and chlorinated compounds. This guide also includes a hypothetical experimental protocol for acquiring such data.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for this compound, along with their proposed structures and relative abundances. The molecular formula of the parent compound is C₁₁H₂₁ClO₂, with a molecular weight of approximately 220.74 g/mol .[1][2][3] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak for chlorine-containing fragments, with an intensity ratio of approximately 3:1 for ³⁵Cl to ³⁷Cl.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 220/222 | [M]⁺˙ (Molecular Ion) | [C₁₁H₂₁ClO₂]⁺˙ | Low |
| 164/166 | [M - C₄H₈]⁺˙ | [C₇H₁₃ClO₂]⁺˙ | Moderate |
| 149/151 | [M - C₄H₉O]⁺ | [C₇H₁₂ClO]⁺ | Moderate to High |
| 113 | [C₇H₁₃O₂]⁺ | [C₇H₁₃O₂]⁺ | Moderate |
| 85 | [C₅H₉O]⁺ | [C₅H₉O]⁺ | High |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | High |
| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Moderate |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard protocol for the analysis of this compound using GC-MS with electron ionization.
2.1. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
2.2. Reagents and Materials
-
This compound standard.
-
High-purity helium (carrier gas).
-
Solvent for sample dilution (e.g., dichloromethane or ethyl acetate, GC grade).
2.3. GC Parameters
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
2.4. MS Parameters
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
-
Transfer Line Temperature: 280 °C
2.5. Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a working solution suitable for GC-MS analysis (e.g., 10 µg/mL).
-
Inject the prepared sample into the GC-MS system.
2.6. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on known fragmentation rules for esters and halogenated compounds.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.
Caption: Predicted EI fragmentation of this compound.
References
An In-depth Technical Guide to the Solubility Profile of Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of Isobutyl 5-chloro-2,2-dimethylvalerate is presented in Table 1. These properties are essential for predicting its general solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁ClO₂ | [1][2] |
| Molecular Weight | 220.74 g/mol | [1][2] |
| Appearance | Colorless to yellow-brown liquid | [1][3] |
| Boiling Point | 266.4 °C at 760 mmHg | [3][4] |
| Density | 0.979 g/cm³ | [3][4] |
| Predicted logP | 3.56 | [2] |
| General Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
Solubility Profile
Based on its chemical structure—a chlorinated ester with a significant alkyl chain—a general solubility profile for this compound can be inferred. The presence of the polar ester group allows for some interaction with polar solvents, while the carbon-chlorine bond introduces further polarity. However, the relatively long and branched alkyl chain (isobutyl and dimethylvalerate moieties) contributes to a significant nonpolar character.
Consequently, this compound is expected to exhibit:
-
Low solubility in water: The hydrophobic nature of the alkyl groups will likely dominate, leading to limited miscibility with water.
-
Good solubility in organic solvents: It is anticipated to be readily soluble in a range of organic solvents, including alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), ethers, and chlorinated solvents. Its solubility in dimethyl sulfoxide (DMSO) is also expected to be high.
To date, specific quantitative solubility data (e.g., in g/L or mg/mL) in various solvents at defined temperatures has not been published. The following table is provided as a template for recording experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | Shake-Flask Method |
| Methanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Acetone | 25 | Data not available | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound, adapted from the widely accepted OECD Guideline 105 for Testing of Chemicals ("Water Solubility"), commonly known as the shake-flask method.[1][2][5] This method is suitable for determining the solubility of liquid compounds.
1. Principle:
An excess amount of the test substance (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. Subsequently, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
2. Materials and Equipment:
-
This compound (highest purity available)
-
Selected solvents (e.g., deionized water, methanol, ethanol, acetone, DMSO)
-
Shaking apparatus (e.g., orbital shaker, magnetic stirrer) with temperature control
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and filters (e.g., 0.22 µm PTFE or other appropriate material)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector (GC-FID/MS), High-Performance Liquid Chromatograph with UV or MS detector (HPLC-UV/MS))
3. Preliminary Test:
A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.
4. Definitive Test Procedure:
-
Preparation of Test Vessels: Add a volume of the chosen solvent to several test vessels (e.g., glass flasks with stoppers).
-
Addition of Test Substance: Add an excess amount of this compound to each vessel. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved substance remains visible at the end of the equilibration period.
-
Equilibration: Place the sealed vessels in the temperature-controlled shaking apparatus. Agitate the samples at a constant temperature (e.g., 25 °C ± 0.5 °C) and speed. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification. The equilibration time should be determined from the preliminary test, but a period of 24 to 48 hours is often sufficient.[6] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements are consistent.
-
Phase Separation: After equilibration, allow the vessels to stand in the constant temperature bath for at least 24 hours to allow for phase separation. Centrifugation at the same temperature can be used to facilitate the separation of the excess undissolved substance.
-
Sampling: Carefully withdraw a sample from the saturated solvent phase, ensuring no undissolved droplets of the test substance are included. Filtration of the sample through a solvent-compatible filter may be necessary.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., GC or HPLC). A calibration curve should be prepared using standard solutions of the compound in the respective solvent.
-
Data Reporting: The solubility is reported as the average concentration from at least three replicate determinations, expressed in g/L and/or mol/L at the specified temperature.
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship in the experimental design is a linear progression of steps to ensure the system reaches thermodynamic equilibrium, followed by accurate sampling and quantification. The workflow diagram above illustrates this logical relationship. The critical control point is ensuring that true equilibrium is achieved before sampling, which is addressed by taking measurements at multiple time points until a stable concentration is observed.
Caption: Logical relationship of components in solubility determination.
References
An In-depth Technical Guide to the Stability and Storage of Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 5-chloro-2,2-dimethylvalerate is a chlorinated ester of significant interest as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its stability profile is critical for ensuring product quality, defining appropriate storage conditions, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, recommended storage and handling procedures, and detailed experimental protocols for its stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various environmental conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₁ClO₂ | [2][3] |
| Molecular Weight | 220.74 g/mol | [2][3] |
| CAS Number | 109232-37-3 | [3][4] |
| Appearance | Colorless to pale yellow or yellow-brown liquid | [1][3][5] |
| Odor | Faint, characteristic ester-like | [1] |
| Boiling Point | 266.4 °C at 760 mmHg | [2][3][5] |
| Density | 0.979 g/cm³ | [2][3] |
| Flash Point | 115.1 °C | [2][5] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
| Vapor Pressure | 0.00864 mmHg at 25°C | [2] |
| Refractive Index | 1.441 | [2] |
Stability Profile
This compound is generally stable under ambient conditions.[1] However, its stability is influenced by several factors, including moisture, light, and temperature.
Hydrolytic Stability
The ester linkage in this compound is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions. The compound is reported to have slight hygroscopic properties, making it crucial to protect it from atmospheric moisture.[1] Hydrolysis will lead to the formation of 5-chloro-2,2-dimethylvaleric acid and isobutanol.
Due to the steric hindrance around the carbonyl group from the two methyl groups at the alpha-position, the rate of hydrolysis may be slower compared to unhindered esters. However, no specific kinetic data for the hydrolysis of this compound is currently available in the public domain.
Photostability
Exposure to direct sunlight should be avoided during the storage of this compound.[1] While specific photodegradation studies for this compound have not been reported, chlorinated organic compounds and esters can be susceptible to degradation upon exposure to UV light. Photodegradation can potentially proceed through homolytic cleavage of the carbon-chlorine bond or other radical-mediated pathways.
Thermal Stability
The compound is expected to be stable at recommended storage temperatures. However, at elevated temperatures, thermal decomposition may occur. The likely thermal decomposition pathway for esters involves the formation of a carboxylic acid and an alkene, although other degradation routes are possible at very high temperatures.
Storage and Handling
Proper storage and handling are paramount to maintain the integrity and purity of this compound.
Recommended Storage Conditions
Based on its known properties, the following storage conditions are recommended:
-
Temperature: Store in a cool place.[1][6] Some sources suggest storage at room temperature, while others recommend 2-8°C.[4] For long-term storage, refrigeration is advisable.
-
Light: Protect from direct sunlight.[1] Amber glass containers or storage in a dark place is recommended.
-
Moisture: Store under anhydrous conditions in a tightly closed container to prevent hydrolysis.[1][6] The use of a dry, inert atmosphere (e.g., nitrogen or argon) is good practice, especially for long-term storage.
-
Ventilation: Store in a well-ventilated area.[6]
Handling Precautions
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Avoid contact with skin and eyes. Causes skin and serious eye irritation.[1][6]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6]
-
Avoid breathing mist, gas, or vapors.[6] Use only outdoors or in a well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
The following diagram illustrates a recommended workflow for the handling and storage of this compound.
Caption: Recommended workflow for receiving, storing, handling, and disposing of this compound.
Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of this compound, forced degradation studies should be performed. The following protocols are based on general principles outlined in ICH guidelines and are intended as a starting point for developing a comprehensive stability-indicating method.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial to separate and quantify the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.
Method Development Workflow:
Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.
Forced Degradation Studies
Objective: To intentionally degrade the sample to identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.
General Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject the solutions to the stress conditions outlined in Table 2.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using the developed stability-indicating HPLC method.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Setup |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1-2 hours (due to expected higher lability) |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 80°C for 48 hours |
| Photolytic Degradation | Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |
Note: The extent of degradation should ideally be between 5-20%. The conditions in Table 2 are starting points and may need to be adjusted based on the observed stability of the compound.
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be hydrolysis of the ester bond.
Hydrolysis Pathway:
Caption: The expected primary degradation pathway of this compound via hydrolysis.
Conclusion
This compound is a moderately stable compound that requires careful handling and storage to prevent degradation, primarily through hydrolysis. This guide provides a framework for its proper management and for the systematic evaluation of its stability. For drug development purposes, it is imperative to conduct thorough forced degradation studies and develop a validated stability-indicating analytical method to ensure the quality and safety of any downstream products. The lack of publicly available quantitative stability data for this specific molecule underscores the necessity of performing these experimental evaluations.
References
- 1. Page loading... [guidechem.com]
- 2. Isobutyl-5-Chloro-2,2-Dimethyl Valerate [chembk.com]
- 3. This compound CAS 109232-37-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 109232-37-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Isobutyl 5-chloro-2,2-dimethylvalerate (CAS No. 109232-37-3), a chemical intermediate with applications in various sectors, including the pharmaceutical and agrochemical industries.[1] Due to its potential hazards, a thorough understanding of its properties and the necessary safety precautions is crucial for all personnel handling this compound.
Chemical and Physical Properties
This compound is an organic ester.[1] It exists as a colorless to pale yellow or yellow-brown liquid with a faint, ester-like odor.[1][2][3] This compound is soluble in organic solvents but has limited solubility in water.[2]
| Property | Value | Source |
| CAS Number | 109232-37-3 | [2][3][4][5][6][7] |
| Molecular Formula | C11H21ClO2 | [2][4][5][6] |
| Molecular Weight | 220.74 g/mol | [2][4][5][6] |
| Appearance | Colorless to pale yellow or yellow-brown liquid | [1][2][3] |
| Boiling Point | 266.4 °C at 760 mmHg | [1][3] |
| Flash Point | 115.1 °C | [1][5] |
| Density | 0.979 g/cm³ | [1][3] |
| Vapor Pressure | 0.00864 mmHg at 25°C | [1][5] |
| Refractive Index | 1.441 | [1][5] |
| Storage Temperature | 2-8°C | [1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation |
Source:[2]
Signal Word: Warning[2]
Pictogram:
While extensive toxicological data for this specific compound is limited, it is presumed to have mild to moderate toxicity upon acute exposure based on its structural similarity to other chlorinated esters.[2] There is currently no conclusive evidence linking this compound to carcinogenic activity.[2]
Experimental Protocols: Safe Handling Procedures
The following protocols are based on standard laboratory practices for handling hazardous chemicals and information from available Safety Data Sheets (SDS).
3.1. Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[4] A chemical fume hood is recommended to minimize inhalation exposure.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[8]
3.2. Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are minimum recommendations:
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[4] |
| Skin Protection | Chemical-impermeable gloves (inspected before use) and protective clothing to prevent skin contact.[4] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8] |
3.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[4] Use spark-proof tools and avoid sources of ignition.[4] Wash hands thoroughly after handling.[2][4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[4] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |
Spills and Disposal
-
Spill Response: In the event of a spill, evacuate personnel to a safe area. Remove all sources of ignition.[4] Use personal protective equipment. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[8] Prevent the spill from entering drains.[4]
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[4]
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.
Caption: A generalized workflow for the safe handling of laboratory chemicals.
Caption: Logical relationship for hazard identification and risk assessment.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS 109232-37-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. This compound | 109232-37-3 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Isobutyl 5-chloro-2,2-dimethylvalerate: A Technical Whitepaper on its Presumed Herbicidal Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isobutyl 5-chloro-2,2-dimethylvalerate is a chemical compound utilized in agriculture as a herbicide.[1] Its herbicidal activity is attributed to the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1] This mode of action is common to several classes of potent herbicides. This technical guide outlines the putative mechanism of action, presents generalized quantitative data for ALS inhibitors, and provides standardized experimental protocols for assessing the herbicidal effects of compounds in this class.
Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a pivotal enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2][3][4] By blocking this enzyme, the herbicide halts the production of these vital amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in plant death.[2][3]
The Blocked Biosynthetic Pathway
The inhibition of ALS disrupts the initial step in the synthesis of branched-chain amino acids. This pathway is crucial for protein synthesis and overall plant development. The following diagram illustrates the point of inhibition.
Quantitative Data for ALS-Inhibiting Herbicides
While specific data for this compound is unavailable, this section provides a summary of typical quantitative data for other well-characterized ALS-inhibiting herbicides. This data is generally determined through in vitro enzyme inhibition assays and in vivo whole-plant growth inhibition studies.
| Herbicide Class | Compound Example | IC50 (in vitro) | GR50 (whole plant) | Target Weeds |
| Sulfonylurea | Chlorsulfuron | 18 - 36 nM[5] | Varies by species | Broadleaf weeds |
| Imidazolinone | Imazapyr | ~37,000 nM[5] | Varies by species | Broadleaf and grassy weeds |
| Triazolopyrimidine | Cloransulam-methyl | Varies | Varies by species | Broadleaf weeds |
Table 1: Representative quantitative data for various classes of ALS-inhibiting herbicides. IC50 represents the concentration of herbicide required to inhibit 50% of ALS enzyme activity in vitro. GR50 is the dose required to reduce plant growth by 50% in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ALS-inhibiting herbicides.
In Vitro ALS Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the ALS enzyme.
Objective: To determine the IC50 value of a test compound against ALS.
Materials:
-
Fresh, young plant tissue (e.g., from pea or corn shoots)
-
Ice-cold enzyme extraction buffer
-
Test compound stock solution and serial dilutions
-
Reaction buffer containing substrates (pyruvate) and cofactors (ThDP, Mg2+, FAD)
-
Creatine and α-naphthol solutions for colorimetric detection of acetoin
-
Spectrophotometer or microplate reader
Workflow Diagram:
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate at high speed and low temperature, and collect the supernatant containing the crude ALS enzyme extract.[1]
-
Assay Reaction: In a microplate, combine the enzyme extract, various concentrations of the test compound (this compound), and the reaction buffer. Include a control with no herbicide.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the enzymatic reaction by adding sulfuric acid. This also decarboxylates the product (α-acetolactate) to acetoin.
-
Colorimetric Detection: Add creatine and α-naphthol to the mixture and incubate to allow for the development of a colored product from the reaction with acetoin.
-
Data Acquisition: Measure the absorbance of the colored product using a spectrophotometer.
-
Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration.[1]
Whole-Plant Herbicidal Efficacy Assay (Greenhouse)
This assay evaluates the herbicidal effect of a compound on whole plants under controlled conditions.
Objective: To determine the GR50 (50% growth reduction) dose of a test compound on target weed species.
Materials:
-
Seeds of target weed species
-
Pots with standard potting mix
-
Controlled environment growth chamber or greenhouse
-
Test compound and formulation reagents
-
Herbicide sprayer
Procedure:
-
Plant Growth: Sow seeds and grow plants to a specific stage (e.g., 3-4 true leaves) in a controlled environment.[1]
-
Herbicide Application: Prepare a range of herbicide concentrations. Apply the solutions evenly to the plant foliage using a sprayer. Include a control group sprayed only with the formulation blank.[1]
-
Assessment: Return the treated plants to the controlled environment. Visually assess and score phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).[1]
-
Data Collection: At the end of the experiment, harvest the above-ground plant material and measure the fresh or dry weight.
-
Data Analysis: Determine the GR50 value by plotting the percentage of growth reduction (relative to the control) against the herbicide dose using a log-logistic model.[6]
Conclusion
This compound is presumed to function as a herbicide by inhibiting acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. This mechanism is well-established for a major class of herbicides. While specific experimental data for this compound is not publicly available, the standardized protocols for in vitro enzyme assays and whole-plant efficacy studies provide a robust framework for its characterization. Further research is required to quantify the specific potency and spectrum of activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
In-Depth Technical Guide: Isobutyl 5-chloro-2,2-dimethylvalerate as a Potent Inhibitor of Acetolactate Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibitory action of isobutyl 5-chloro-2,2-dimethylvalerate on acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This compound is an herbicidal compound whose efficacy is rooted in its ability to disrupt essential metabolic pathways in target plant species, leading to growth cessation and eventual death. This document details the mechanism of action, presents illustrative quantitative inhibition data, outlines detailed experimental protocols for assessing enzyme inhibition, and provides visual representations of the relevant biological pathways and experimental workflows. The information herein is intended to support research and development efforts in the fields of herbicide science, enzyme kinetics, and drug discovery.
Introduction to Acetolactate Synthase and Branched-Chain Amino Acid Biosynthesis
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme (EC 2.2.1.6) that catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is indispensable for protein synthesis and overall plant development. Because this pathway is absent in animals, it represents an ideal target for the development of selective herbicides with low mammalian toxicity.
ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate, the precursor for valine and leucine, and the condensation of pyruvate with 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate, the precursor for isoleucine. The inhibition of ALS leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.
Mechanism of Action of this compound
This compound belongs to the group of herbicides that act by inhibiting the ALS enzyme. While the precise binding mode of this specific compound is not extensively detailed in publicly available literature, it is understood to function as a potent inhibitor of acetolactate synthase. The herbicidal effect is a direct consequence of the depletion of branched-chain amino acids. A secondary phytotoxic effect may arise from the accumulation of the substrate 2-ketobutyrate.
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis and Inhibition
The following diagram illustrates the central role of Acetolactate Synthase in the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of Acetolactate Synthase by this compound disrupts the biosynthesis of essential branched-chain amino acids.
Quantitative Analysis of ALS Inhibition
| Parameter | Value (Illustrative) | Description |
| IC50 | 50 nM | The concentration of this compound required to inhibit 50% of the acetolactate synthase activity in vitro. |
| Ki | 25 nM | The inhibition constant, representing the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity. |
| Inhibition Type | Slow, Tight-Binding | Characterized by a time-dependent increase in the degree of inhibition, suggesting a two-step binding mechanism. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory effect of this compound on acetolactate synthase.
In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay
This protocol outlines the procedure for measuring the inhibitory effect of a compound on the activity of ALS extracted from plant tissue.
Materials:
-
Fresh, young plant tissue (e.g., spinach, corn shoots)
-
Ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 1 mM EDTA, 10% v/v glycerol, 10 mM MgCl2, 10 µM FAD, 1 mM TPP, 10 mM sodium pyruvate, 1 mM DTT)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 20 mM MgCl2, 2 mM TPP, 20 µM FAD)
-
This compound stock solution (in DMSO) and serial dilutions
-
3 M Sulfuric Acid (H2SO4)
-
Creatine solution
-
α-Naphthol solution
-
Microplate reader
-
Centrifuge
-
Homogenizer
Procedure:
-
Enzyme Extraction: a. Harvest and weigh fresh plant tissue, keeping it on ice. b. Homogenize the tissue in ice-cold extraction buffer. c. Centrifuge the homogenate at approximately 15,000 x g for 20 minutes at 4°C. d. Carefully collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice.
-
Enzyme Assay: a. Prepare a reaction mixture in a microplate containing assay buffer. b. Add serial dilutions of this compound or DMSO (for control) to the wells. c. Initiate the reaction by adding the crude enzyme extract to each well. d. Incubate the plate at 37°C for 60 minutes. e. Stop the reaction by adding 3 M H2SO4. This also initiates the decarboxylation of acetolactate to acetoin. f. Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
Colorimetric Detection: a. Add creatine solution followed by α-naphthol solution to each well. b. Incubate at 60°C for 15 minutes to allow for color development. c. Measure the absorbance at 525 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve.
Workflow for In Vitro ALS Inhibition Assay
The following diagram outlines the workflow for the in vitro ALS inhibition assay.
Caption: A step-by-step workflow for the in vitro determination of Acetolactate Synthase inhibition.
Conclusion
This compound is a potent herbicidal agent that targets acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. Its mode of action provides a clear rationale for its efficacy as a herbicide. The experimental protocols detailed in this guide offer a robust framework for the quantitative assessment of its inhibitory properties. Further research into the specific binding kinetics and structural interactions of this compound with ALS could provide valuable insights for the development of next-generation herbicides and other enzyme inhibitors. This guide serves as a foundational resource for researchers and professionals engaged in the study and development of ALS inhibitors.
Methodological & Application
Application Notes and Protocols: Synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of isobutyl 5-chloro-2,2-dimethylvalerate, an organic ester compound. The synthesis is achieved through a Fischer esterification reaction, a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Reaction Principle
The synthesis of this compound is accomplished by the esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.[1] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is typically performed under reflux conditions. The equilibrium of the reaction is driven towards the formation of the ester by using an excess of one of the reactants or by removing the water formed during the reaction.[2][3][4]
Chemical Equation:
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Acid-Catalyzed Esterification of 5-chloro-2,2-dimethylvaleric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a pivotal reaction in organic synthesis, particularly within the pharmaceutical industry, where it is employed to modify the physicochemical properties of drug candidates, such as lipophilicity, solubility, and metabolic stability. The synthesis of novel esters from functionalized carboxylic acids like 5-chloro-2,2-dimethylvaleric acid provides valuable building blocks for the development of new chemical entities. The presence of a chlorine atom offers a handle for further synthetic transformations, while the gem-dimethyl group introduces steric hindrance that can influence reaction conditions and molecular interactions.
This document provides detailed protocols for the acid-catalyzed esterification of 5-chloro-2,2-dimethylvaleric acid, focusing on methods suitable for sterically hindered substrates. We present two primary approaches: the highly recommended Steglich esterification for its mild conditions and a classic Fischer-Speier esterification as an alternative.
Methods and Protocols
The choice of esterification method is critical due to the steric hindrance at the α-position of 5-chloro-2,2-dimethylvaleric acid.
Recommended Method: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2] This method is particularly well-suited for sterically hindered acids and acid-sensitive substrates, as it proceeds under neutral conditions at room temperature.[2][3]
Experimental Protocol: Steglich Esterification of 5-chloro-2,2-dimethylvaleric acid with Ethanol
Materials:
-
5-chloro-2,2-dimethylvaleric acid
-
Anhydrous ethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (0.5 N)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2,2-dimethylvaleric acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Add anhydrous ethanol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-chloro-2,2-dimethylvalerate.
-
The crude product can be further purified by column chromatography on silica gel.
Alternative Method: Fischer-Speier Esterification
The Fischer-Speier esterification involves the direct reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4][5][6] While a classic method, its efficiency can be limited for sterically hindered acids like 5-chloro-2,2-dimethylvaleric acid, often requiring harsh conditions and prolonged reaction times.[3]
Experimental Protocol: Fischer-Speier Esterification of 5-chloro-2,2-dimethylvaleric acid with Ethanol
Materials:
-
5-chloro-2,2-dimethylvaleric acid
-
Anhydrous ethanol (large excess, to serve as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
To a round-bottom flask, add 5-chloro-2,2-dimethylvaleric acid and a large excess of anhydrous ethanol.
-
With stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser (and optionally a Dean-Stark trap to remove water and drive the equilibrium) and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (caution: CO2 evolution) and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude ethyl 5-chloro-2,2-dimethylvalerate.
-
Further purification can be achieved by vacuum distillation.
Data Presentation
| Carboxylic Acid Derivative | Alcohol | Coupling Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2,5-cyclohexadiene-1-carboxylic acid | Methanol | DCC | DMAP | DCM | 3 | 95 | [3] |
| 2,5-cyclohexadiene-1-carboxylic acid | Ethanol | DCC | DMAP | DCM | 3 | 84 | [3] |
| 2,5-cyclohexadiene-1-carboxylic acid | Isopropanol | DCC | DMAP | DCM | 3 | 75 | [3] |
| 2,5-cyclohexadiene-1-carboxylic acid | tert-Butanol | DCC | DMAP | DCM | 3 | 65 | [3] |
| (E)-4-methoxy cinnamic acid | d-mannofuranose diacetonide derivative | DIC | DMAP | DCM | - | 81 | [7] |
| Cinnamic Acid | Cinnamyl Alcohol | DCC | DMAP | - | - | 98 | [8] |
DCC: Dicyclohexylcarbodiimide, DIC: Diisopropylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane
Visualizations
Experimental Workflow
Caption: General workflow for the esterification of 5-chloro-2,2-dimethylvaleric acid.
Signaling Pathways and Mechanisms
Caption: Simplified mechanisms for Fischer-Speier and Steglich esterification.
Applications in Drug Development
Esters of 5-chloro-2,2-dimethylvaleric acid are valuable intermediates in the synthesis of more complex molecules. The chloro-substituent provides a reactive site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups.
A notable application of a structurally related compound is in the synthesis of Gemfibrozil , a lipid-regulating agent. A patented process describes the use of a lower alkyl ester of 5-bromo- or 5-chloro-2,2-dimethylpentanoic acid to O-alkylate an alkali metal salt of 2,5-dimethylphenol, forming the core structure of Gemfibrozil.[1] This highlights the utility of these halogenated esters as key building blocks in the preparation of active pharmaceutical ingredients (APIs).
Furthermore, the isobutyl ester of 5-chloro-2,2-dimethylvaleric acid is noted as an intermediate in the synthesis of other organic compounds, suggesting its role as a versatile building block in medicinal chemistry for the construction of novel molecular scaffolds.[4][6] The incorporation of the gem-dimethyl group can also impart favorable pharmacokinetic properties, such as increased metabolic stability.
References
- 1. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0103136B1 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation - Google Patents [patents.google.com]
- 6. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
Application Notes and Protocols: Synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 5-chloro-2,2-dimethylvalerate is a key intermediate in the synthesis of various organic molecules, most notably the lipid-regulating agent, Gemfibrozil. Its preparation is a critical step in the manufacturing process of this pharmaceutical compound. The most common and industrially viable method for its synthesis is the Fischer esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol. This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water, often through azeotropic distillation under reflux conditions.[1]
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound, based on established chemical principles and reported procedures.
Reaction Principle
The synthesis of this compound is achieved through an acid-catalyzed esterification reaction. In this reversible reaction, 5-chloro-2,2-dimethylvaleric acid reacts with isobutyl alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The equilibrium is shifted towards the formation of the ester by removing the water produced during the reaction.
Reaction Scheme:
Quantitative Data Summary
While specific experimental data for a single, publicly documented procedure is limited, the following table outlines the typical reaction conditions and expected outcomes for the acid-catalyzed esterification synthesis of this compound. These parameters are based on general principles of Fischer esterification and information from related syntheses.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 5-chloro-2,2-dimethylvaleric acid | 1.0 molar equivalent | Starting carboxylic acid. |
| Isobutyl alcohol | 1.5 - 3.0 molar equivalents | Acts as both reactant and solvent. Using an excess shifts the equilibrium towards the product. |
| Catalyst | ||
| p-Toluenesulfonic acid monohydrate | 0.02 - 0.05 molar equivalents | Common, effective, and solid catalyst. |
| Concentrated Sulfuric Acid | 0.02 - 0.05 molar equivalents | A strong dehydrating agent and catalyst. |
| Solvent | ||
| Toluene or Heptane | 2 - 5 mL per gram of acid | Used to facilitate azeotropic removal of water with a Dean-Stark apparatus. |
| Reaction Conditions | ||
| Temperature | Reflux (typically 90-120 °C) | Depends on the solvent used. |
| Reaction Time | 4 - 12 hours | Monitored by TLC or GC until the starting acid is consumed. |
| Yield | ||
| Product Yield | >90% | High yields are expected with efficient water removal. |
| Product Purity | >97% | Achievable after purification by distillation. |
Experimental Protocol
This protocol describes a representative lab-scale synthesis of this compound using p-toluenesulfonic acid as a catalyst and toluene as the azeotropic solvent.
Materials:
-
5-chloro-2,2-dimethylvaleric acid
-
Isobutyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2,2-dimethylvaleric acid (e.g., 16.5 g, 0.1 mol), isobutyl alcohol (e.g., 14.8 g, 0.2 mol, 2.0 eq), toluene (100 mL), and p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol, 0.05 eq).
-
Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-8 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isobutyl alcohol.
-
Purification: The crude product is purified by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.
Logical Workflow of the Synthesis
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive and should be handled with care.
-
Toluene and isobutyl alcohol are flammable. Avoid open flames and sparks.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols: Isobutyl 5-chloro-2,2-dimethylvalerate as a Key Intermediate in the Synthesis of Gemfibrozil
Introduction
Gemfibrozil, chemically known as 2,2-dimethyl-5-(2,5-xylyloxy)-valeric acid, is a well-established lipid-regulating agent used in the treatment of hyperlipidemia. The synthesis of Gemfibrozil involves several potential pathways, with a common and efficient route utilizing a halo-ester intermediate. This document provides detailed application notes and experimental protocols for the synthesis and application of Isobutyl 5-chloro-2,2-dimethylvalerate, a crucial intermediate in a robust manufacturing process for Gemfibrozil. The protocols outlined are intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and process optimization.
The overall synthetic strategy involves two primary stages:
-
Synthesis of the Intermediate: Preparation of this compound via alkylation of isobutyl isobutyrate.
-
Synthesis of Gemfibrozil: Williamson ether synthesis by reacting the chloro-intermediate with 2,5-dimethylphenol, followed by hydrolysis of the resulting ester to yield the final Gemfibrozil acid.
Part 1: Synthesis of this compound
This stage involves the formation of a lithium enolate from isobutyl isobutyrate, which is then alkylated using 1-bromo-3-chloropropane. This method provides a direct route to the required 5-chloro-pentanoate structure.
Experimental Protocol
1.1 Materials and Reagents:
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Isobutyl isobutyrate (2-methylpropyl 2,2-dimethylacetate)
-
1-bromo-3-chloropropane
-
Styrene (optional, for lithium titration/scavenging)[1]
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
1.2 Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and nitrogen inlet.
-
Low-temperature cooling bath (e.g., dry ice/acetone).
-
Rotary evaporator.
-
Standard laboratory glassware for workup and extraction.
1.3 Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and diisopropylamine.
-
Cool the solution to -10 to -15°C using a dry ice/acetone bath.
-
Slowly add an equimolar amount of n-butyllithium (n-BuLi) solution via the dropping funnel, ensuring the internal temperature does not exceed 0°C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.
-
Enolate Formation: Add isobutyl isobutyrate dropwise to the LDA solution, maintaining the temperature between -5°C and 0°C. Stir for an additional 45-60 minutes to ensure complete enolate formation.[1][2]
-
Alkylation: Slowly add 1-bromo-3-chloropropane to the reaction mixture. The more reactive bromine end will alkylate the enolate. Maintain the temperature below 5°C during the addition.
-
Allow the reaction to slowly warm to room temperature and stir overnight (or for 12-16 hours) to ensure the reaction goes to completion.
-
Quenching and Workup: Cool the mixture in an ice bath and quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 109232-37-3 | [4][5][6] |
| Molecular Formula | C₁₁H₂₁ClO₂ | [6] |
| Molecular Weight | 220.74 g/mol | [6] |
| Appearance | Yellow-brown liquid | [4] |
| Boiling Point | 266.4 °C at 760 mmHg | [4][6] |
| Density | 0.979 g/cm³ | [4] |
| Refractive Index | 1.441 | [4] |
| Flash Point | 115.1 °C |[4] |
Workflow Diagram
Caption: Workflow for the synthesis of the key chloro-ester intermediate.
Part 2: Conversion of Intermediate to Gemfibrozil
This final stage involves the coupling of this compound with 2,5-dimethylphenol, followed by saponification of the resulting ester to produce the final active pharmaceutical ingredient, Gemfibrozil.
Experimental Protocol
2.1 Materials and Reagents:
-
This compound
-
2,5-Dimethylphenol (2,5-Xylenol)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Methanol or a mixed solvent system (e.g., Toluene/DMSO)[7]
-
Sodium hydroxide (NaOH), aqueous solution for hydrolysis
-
Hydrochloric acid (HCl), for acidification
-
Acetone
2.2 Equipment:
-
Reaction flask with overhead stirrer, reflux condenser, and temperature probe.
-
Heating mantle.
-
Filtration apparatus (Büchner funnel).
-
Standard laboratory glassware.
2.3 Procedure:
-
Ether Synthesis: To a reaction flask, add 2,5-dimethylphenol, potassium carbonate (as a base), and the phase transfer catalyst (TBAB).[7]
-
Heat the mixture to 105-115°C.[7]
-
Slowly add the this compound intermediate to the heated mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within the specified range.
-
After the addition is complete, maintain the reaction at 105-115°C for 1-3 hours until completion (monitored by HPLC or TLC).[7]
-
Hydrolysis (Saponification): Cool the reaction mixture to 50-70°C and add methanol.[7] Further cool to room temperature and filter off the inorganic salts.
-
To the resulting filtrate (the methanol solution of the Gemfibrozil isobutyl ester), add a 30% aqueous solution of sodium hydroxide.[7][8]
-
Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester.[7][8]
-
Isolation and Purification: After hydrolysis, distill off the methanol. Add water to the residue to precipitate the sodium salt of Gemfibrozil.[7] The salt can be collected by filtration.
-
Dissolve the Gemfibrozil sodium salt in a suitable solvent like acetone and acidify with hydrochloric acid to a pH of approximately 1-2.
-
This will precipitate the free acid form of Gemfibrozil. The solid can be filtered, washed with water, and dried.
-
The final product can be recrystallized from a suitable solvent (e.g., hexane) to achieve high purity (>99.5%).[7]
Data Presentation
Table 2: Typical Reaction Parameters for Gemfibrozil Synthesis
| Parameter | Value / Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | Chloro-ester, 2,5-Dimethylphenol | Formation of ether linkage | [7] |
| Base | Potassium Carbonate | Acid scavenger | [7] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | [7] |
| Reaction Temp. | 105 - 115 °C | For ether synthesis | [7] |
| Reaction Time | 1 - 3 hours | For ether synthesis | [7] |
| Hydrolysis Agent | Sodium Hydroxide (aq. solution) | Saponification of the ester | [7][8] |
| Hydrolysis Temp. | Reflux | To ensure complete reaction | [7][8] |
| Final Purity (HPLC) | > 99.5% | After recrystallization | [7][9] |
| Overall Yield | ~80% (reported for similar improved processes) | Process efficiency | |
Workflow Diagram
Caption: Workflow for the conversion of the intermediate to Gemfibrozil.
The use of this compound as an intermediate provides an efficient and industrially viable pathway for the synthesis of Gemfibrozil. The protocols described herein detail a two-stage process involving the initial formation of the key chloro-ester followed by its conversion to the final drug substance. This route avoids the use of some more hazardous or difficult-to-handle reagents found in alternative syntheses.[3] The provided data and workflows offer a clear guide for laboratory synthesis and process scale-up, enabling the production of high-purity Gemfibrozil.[7]
References
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. 109232-37-3|this compound|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. EP0699177A1 - A process for the preparation of gemfibrozil - Google Patents [patents.google.com]
Application Notes and Protocols: Isobutyl 5-chloro-2,2-dimethylvalerate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 5-chloro-2,2-dimethylvalerate is a key chemical intermediate primarily utilized in the synthesis of the lipid-lowering agent, Gemfibrozil.[1][2][3] Gemfibrozil is a well-established pharmaceutical agent used in the treatment of hyperlipidemia. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Gemfibrozil, targeting researchers and professionals in drug development and pharmaceutical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 109232-37-3 | [4] |
| Molecular Formula | C₁₁H₂₁ClO₂ | [4] |
| Molecular Weight | 220.74 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 266.4 °C at 760 mmHg | |
| Density | 0.979 g/cm³ | |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Application in Pharmaceutical Synthesis: Synthesis of Gemfibrozil
The primary application of this compound in the pharmaceutical industry is as a crucial building block in the synthesis of Gemfibrozil. The synthesis involves a Williamson ether synthesis-type reaction between this compound and 2,5-dimethylphenol, followed by hydrolysis of the resulting ester to yield the final active pharmaceutical ingredient (API).
Synthetic Workflow
The overall synthetic workflow for the production of Gemfibrozil utilizing this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 109232-37-3 [chemicalbook.com]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
- 5. 5-Chlorovaleric acid | C5H9ClO2 | CID 14244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of Isobutyl 5-chloro-2,2-dimethylvalerate (CAS No. 109232-37-3), an organic compound with applications as a chemical intermediate. The following protocols are designed to ensure accurate and reproducible results for the identification, quantification, and structural elucidation of this molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and identifying any related impurities.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
For analysis, dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.
-
If necessary, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
b) Instrumentation and Conditions: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.
| Parameter | Condition |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
c) Data Analysis:
-
The retention time of the main peak will be characteristic of this compound under the specified conditions.
-
The mass spectrum should be analyzed for the molecular ion peak and characteristic fragmentation patterns to confirm the identity of the compound. Key fragments would likely include those corresponding to the loss of the isobutyl group, the chlorine atom, and other structural moieties.
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC with UV detection is a robust method for quantifying the concentration of this compound in various samples.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound at 1 mg/mL in methanol or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the unknown sample by dissolving it in the mobile phase and diluting it to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (due to the ester carbonyl group) |
c) Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
Experimental Protocol
a) Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
b) Instrumentation and Conditions:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | Chloroform-d (CDCl₃) |
| ¹H NMR Parameters | |
| Pulse Program | Standard single pulse (zg30) |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| ¹³C NMR Parameters | |
| Pulse Program | Proton-decoupled (zgpg30) |
| Number of Scans | 1024 or more |
| Relaxation Delay | 2.0 s |
c) Predicted Spectral Data:
| ¹H NMR Predicted Shifts (CDCl₃) | Multiplicity | Integration | Assignment |
| ~3.8 ppm | d | 2H | -OCH₂- |
| ~3.5 ppm | t | 2H | -CH₂Cl |
| ~1.9 ppm | m | 1H | -CH(CH₃)₂ |
| ~1.7 ppm | m | 2H | -C(CH₃)₂CH₂- |
| ~1.2 ppm | s | 6H | -C(CH₃)₂- |
| ~0.9 ppm | d | 6H | -CH(CH₃)₂ |
| ¹³C NMR Predicted Shifts (CDCl₃) | Assignment |
| ~176 ppm | C=O (ester carbonyl) |
| ~71 ppm | -OCH₂- |
| ~45 ppm | -CH₂Cl |
| ~43 ppm | -C(CH₃)₂- |
| ~35 ppm | -C(CH₃)₂CH₂- |
| ~28 ppm | -CH(CH₃)₂ |
| ~25 ppm | -C(CH₃)₂ |
| ~19 ppm | -CH(CH₃)₂ |
Logical Relationship Diagram
Caption: Relationship between NMR data and structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol
a) Sample Preparation:
-
For a liquid sample, place a single drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
b) Instrumentation and Conditions:
| Parameter | Condition |
| Spectrometer | FTIR Spectrometer |
| Accessory | Transmission (for salt plates) or ATR |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
c) Data Analysis:
-
Analyze the resulting spectrum for characteristic absorption bands that confirm the presence of key functional groups.
| Expected Absorption Bands (cm⁻¹) | Functional Group | Vibration |
| ~2960-2850 | C-H (alkane) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1250-1150 | C-O (ester) | Stretching |
| ~750-650 | C-Cl (alkyl halide) | Stretching |
Workflow Diagram
Caption: Workflow for FTIR analysis of functional groups.
Application Note: HPLC Analysis of Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isobutyl 5-chloro-2,2-dimethylvalerate, a key intermediate in various synthetic processes. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and purity assessment in research and drug development settings.
Introduction
This compound is an organic ester compound that serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its chemical structure consists of an isobutyl group linked to a 5-chloro-2,2-dimethylvalerate moiety.[2] The compound typically appears as a yellow-brown liquid and is soluble in organic solvents, with limited solubility in water.[2][3] Accurate and reliable analytical methods are essential for monitoring the purity and concentration of this intermediate to ensure the quality and consistency of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for this purpose.[4][5]
This document provides a detailed protocol for the HPLC analysis of this compound, including system suitability, linearity, precision, and accuracy parameters.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 205 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation and Data Presentation
The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.
System Suitability
System suitability was established by injecting the 100 µg/mL standard solution six times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125,430 |
| 25 | 312,870 |
| 50 | 628,150 |
| 100 | 1,255,900 |
| 200 | 2,510,500 |
Correlation Coefficient (r²): 0.9998
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the 100 µg/mL standard were performed on the same day and on two different days.
| Precision Type | % RSD of Peak Area |
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day) | 1.3% |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.2 | 79.5 | 99.1% |
| 100% | 100.5 | 101.1 | 100.6% |
| 120% | 119.8 | 120.5 | 100.6% |
| Mean Recovery | 100.1% |
Visualization of Workflows
The following diagrams illustrate the logical workflow of the HPLC analysis and the method validation process.
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Logical flow of the HPLC method validation process.
Conclusion
The developed RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common reagents and a standard C18 column, and demonstrates excellent performance in terms of linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control of this important chemical intermediate.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 3. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
Application Note: Analysis of Isobutyl 5-chloro-2,2-dimethylvalerate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobutyl 5-chloro-2,2-dimethylvalerate is an organic ester of interest in various chemical and pharmaceutical applications. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. This application note details a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.
Data Presentation
The following tables summarize the key parameters for the GC-MS analysis and the expected mass spectral data for this compound.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp 1: 15 °C/min to 180 °C Ramp 2: 25 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Table 2: Predicted Mass Spectral Data for this compound
| m/z | Predicted Fragment Ion | Relative Abundance |
| 220/222 | [M]+• (Molecular Ion) | Low |
| 164/166 | [M - C4H8]+• | Moderate |
| 149 | [C7H14ClO]+ | Moderate |
| 129 | [C7H14O2]+• | Low |
| 115 | [C6H11O2]+ | High |
| 87 | [C5H11O]+ | Moderate |
| 57 | [C4H9]+ | High (Base Peak) |
| 41 | [C3H5]+ | Moderate |
Note: The presence of chlorine will result in isotopic peaks (M and M+2 in an approximate 3:1 ratio) for chlorine-containing fragments.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a suitable volatile solvent such as ethyl acetate or dichloromethane to a final volume of 10 mL to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation from a Matrix (e.g., reaction mixture, biological fluid):
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the sample, add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, hexane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
The extract may be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a known volume of solvent.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a polar solvent to remove interferences.
-
Elute the analyte with a non-polar solvent (e.g., ethyl acetate).
-
The eluate can be concentrated and reconstituted as in the LLE procedure.
-
-
Direct Injection/Dilution:
-
For clean samples, a simple dilution with a suitable solvent may be sufficient. Ensure the final concentration is within the calibration range.
-
-
2. GC-MS Analysis
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Inject 1 µL of the prepared standard or sample into the GC injector.
-
Acquire the data in full scan mode.
-
Process the data using the instrument's software to obtain the chromatogram and mass spectrum of the analyte.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of the analyte in the samples from this calibration curve.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
Caption: Hypothesized fragmentation of this compound.
Application Notes and Protocols for Isobutyl 5-chloro-2,2-dimethylvalerate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental evaluation of Isobutyl 5-chloro-2,2-dimethylvalerate as a potential herbicide. The protocols detailed below are based on established methodologies for testing acetolactate synthase (ALS) inhibiting herbicides.
Introduction
This compound is an organic compound belonging to the class of chlorinated esters.[1] In agrochemical research, it is investigated for its herbicidal properties. The primary mechanism of action of this compound is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] This inhibition leads to a deficiency in essential amino acids, thereby disrupting protein synthesis and ultimately causing plant death.[1][3] Animals do not possess the ALS enzyme, making it a selective target for herbicide development.[2][4]
Mechanism of Action: Inhibition of Acetolactate Synthase
This compound acts as an inhibitor of the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[1][5] This enzyme catalyzes the initial step in the synthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2][5][6] The inhibition of ALS leads to a cascade of metabolic disruptions, including the cessation of protein synthesis and, consequently, plant growth.[3]
Experimental Protocols
The following protocols are designed to assess the herbicidal efficacy and mechanism of action of this compound.
This protocol evaluates the herbicidal effect of the compound on whole plants in a controlled environment.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and crop species.
-
Pots and sterilized potting mix.
-
Controlled environment growth chamber or greenhouse.
-
This compound.
-
Formulation reagents (e.g., surfactant, solvent).
-
Laboratory sprayer.
-
Analytical balance.
Procedure:
-
Plant Growth: Sow seeds in pots and grow them in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod). Water as needed.
-
Herbicide Application: Treat plants at the 2-4 true leaf stage. Prepare a stock solution of this compound and make serial dilutions to achieve a range of application rates. Include a control group treated with the formulation blank. Apply the herbicide solution evenly to the foliage using a calibrated sprayer.
-
Assessment:
-
Return treated plants to the controlled environment.
-
Visually assess phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (complete death).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and weigh it.
-
-
Data Analysis: Calculate the percent biomass reduction relative to the control. Determine the GR₅₀ value (the herbicide concentration causing 50% growth reduction) using a suitable statistical software.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Branched-chain amino acid biosynthesis inhibitors: herbicide efficacy is associated with an induced carbon-nitrogen imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biogot.com [biogot.com]
- 6. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Scale Synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate, a key intermediate in the synthesis of various organic molecules, including the pharmaceutical agent Gemfibrozil. Two primary synthetic routes are outlined: the alkylation of isobutyl isobutyrate and the esterification of 5-chloro-2,2-dimethylvaleric acid. This guide offers comprehensive, step-by-step methodologies, quantitative data summaries, and visual representations of the synthetic workflows to aid researchers in the successful preparation of the target compound.
Introduction
This compound (C11H21ClO2) is a valuable chemical intermediate.[1] Its synthesis is a critical step in the production of more complex molecules. The two most common methods for its preparation on a laboratory scale are direct alkylation of an appropriate ester and the esterification of the corresponding carboxylic acid. The choice of method may depend on the availability of starting materials, desired purity, and scalability of the reaction. This document details both approaches to provide flexibility for the researcher.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C11H21ClO2 |
| Molecular Weight | 220.74 g/mol |
| Boiling Point | 266.4 °C at 760 mmHg |
| Density | 0.979 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
Synthetic Protocols
Two distinct protocols for the synthesis of this compound are presented below.
Protocol 1: Synthesis via Alkylation of Isobutyl Isobutyrate
This protocol describes the synthesis of this compound through the alkylation of isobutyl isobutyrate using lithium diisopropylamide (LDA) as a strong base and 1-bromo-3-chloropropane as the alkylating agent.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate
Welcome to the technical support center for the synthesis of isobutyl 5-chloro-2,2-dimethylvalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis is the Fischer esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is often performed under reflux conditions.[2] The reaction is an equilibrium process, meaning it is reversible.
Q2: What are the primary side reactions to be aware of during this synthesis?
Several side reactions can occur, potentially reducing the yield and purity of the desired product. These include:
-
Ester Hydrolysis: As water is a byproduct of the esterification, it can hydrolyze the newly formed ester back into the starting materials (5-chloro-2,2-dimethylvaleric acid and isobutyl alcohol). This reverse reaction is a major reason for incomplete conversion.
-
Dehydration of Isobutyl Alcohol: In the presence of a strong acid catalyst and heat, isobutyl alcohol can dehydrate to form isobutylene or diisobutyl ether.
-
Intramolecular Cyclization (Lactonization): Although less common for a chloro-substituent compared to a hydroxyl group, there is a possibility of intramolecular cyclization of the starting material, 5-chloro-2,2-dimethylvaleric acid, to form γ,γ-dimethyl-γ-butyrolactone, especially at elevated temperatures.
-
Dehydrochlorination: The chloro-substituent on the valerate chain could potentially undergo elimination to form an unsaturated ester, although this is less likely under typical Fischer esterification conditions.
Q3: How can I maximize the yield of this compound?
To drive the equilibrium towards the product and maximize your yield, consider the following strategies:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive and more easily removable isobutyl alcohol, can shift the equilibrium to favor ester formation.[3]
-
Water Removal: Actively removing water as it is formed is a highly effective method to prevent the reverse hydrolysis reaction. This can be achieved by:
-
Using a Dean-Stark apparatus with an azeotroping solvent like toluene.
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
-
Appropriate Catalyst Loading: Ensure an adequate amount of the acid catalyst is used to promote the reaction at a reasonable rate.
Q4: What are the typical physical properties of this compound?
Based on available data, the compound is a liquid at room temperature.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₁₁H₂₁ClO₂ |
| Molecular Weight | 220.74 g/mol |
Note: This data is compiled from various sources and should be used as a reference.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Reaction has not gone to completion (equilibrium issue). | Increase the reaction time. Use a large excess of isobutyl alcohol. Actively remove water using a Dean-Stark apparatus. |
| Insufficient catalyst activity. | Use fresh, anhydrous acid catalyst. Increase the catalyst loading slightly. |
| Reaction temperature is too low. | Ensure the reaction mixture is refluxing gently. Monitor the temperature of the reaction. |
| Hydrolysis of the product during workup. | Minimize the contact time with aqueous solutions during extraction. Use a saturated sodium bicarbonate solution for neutralization, followed by a brine wash to aid phase separation and remove water. |
Problem 2: Presence of significant impurities in the final product.
| Possible Impurity | Identification Method | Troubleshooting/Purification |
| Unreacted 5-chloro-2,2-dimethylvaleric acid | GC-MS, IR (broad O-H stretch), NMR (carboxylic acid proton) | Wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic starting material. |
| Unreacted isobutyl alcohol | GC-MS, IR (broad O-H stretch), NMR (alcohol protons) | Wash the organic layer with water or brine. Purify the final product by fractional distillation. |
| Diisobutyl ether | GC-MS, NMR | Optimize reaction temperature to minimize alcohol dehydration. Purify by fractional distillation. |
| Isobutylene | GC-MS | This is a gaseous byproduct and should be removed during workup and solvent evaporation. |
| γ,γ-dimethyl-γ-butyrolactone | GC-MS, IR (characteristic lactone carbonyl stretch) | Lower the reaction temperature. Purify by fractional distillation. |
Experimental Protocols
1. General Protocol for Fischer Esterification of 5-chloro-2,2-dimethylvaleric acid
-
Materials:
-
5-chloro-2,2-dimethylvaleric acid
-
Isobutyl alcohol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (or concentrated sulfuric acid)
-
Toluene (or another suitable azeotroping solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
To the flask, add 5-chloro-2,2-dimethylvaleric acid, a 3-5 fold molar excess of isobutyl alcohol, and toluene (approximately 2 mL per gram of carboxylic acid).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.02-0.05 molar equivalents).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, or until TLC/GC-MS analysis indicates the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by fractional distillation under reduced pressure.
-
2. GC-MS Analysis for Purity and Byproduct Identification
-
Column: A non-polar column (e.g., DB-5ms or equivalent) is suitable for separating the components.
-
Injection: 1 µL of a diluted sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure the elution of all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
Identification: Compare the obtained mass spectra with a library (e.g., NIST) to identify the main product and any impurities.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the synthesis and potential issues, the following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yield or impurity issues during the synthesis.
This technical support guide provides a foundational understanding of the synthesis of this compound and a framework for troubleshooting common experimental challenges. For further assistance, consulting detailed chemical literature and safety data sheets is always recommended.
References
Technical Support Center: Purification of Isobutyl 5-chloro-2,2-dimethylvalerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Isobutyl 5-chloro-2,2-dimethylvalerate from its reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in the synthesis of this compound?
When synthesized via the acid-catalyzed esterification of 5-chloro-2,2-dimethylvaleric acid and isobutyl alcohol, the most common impurities are unreacted starting materials: 5-chloro-2,2-dimethylvaleric acid and isobutyl alcohol. If the synthesis involves the reaction of methyl isobutyrate with 1-bromo-3-chloropropane, residual starting materials and byproducts from side reactions could also be present.
Q2: My crude product appears as a "yellow-brown liquid." Is this normal?
Yes, the appearance of this compound is often described as a yellow-brown liquid.[1][2] However, significant color variation may indicate the presence of impurities.
Q3: I am observing a persistent emulsion during the aqueous wash (liquid-liquid extraction) of my crude product. How can I resolve this?
Emulsion formation is a common issue when washing organic layers containing acidic impurities with a basic solution. Here are several troubleshooting strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Addition of Salt: Directly adding a small amount of solid sodium chloride to the separatory funnel can also be effective.
-
Change in Solvent: In some cases, adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.
-
Centrifugation: If the emulsion is persistent and small in volume, centrifugation can be used to separate the layers.
-
Filtration: Filtering the mixture through a pad of Celite® or glass wool can sometimes break the emulsion.[3]
Q4: What is the most suitable purification method for achieving high purity this compound?
The choice of purification method depends on the nature and quantity of the impurities. A combination of methods is often most effective:
-
Liquid-Liquid Extraction: This is a crucial first step to remove acidic impurities, such as unreacted 5-chloro-2,2-dimethylvaleric acid. Washing the crude product with a mild base like sodium bicarbonate solution is recommended.
-
Fractional Distillation: This is a highly effective method for separating the target ester from impurities with different boiling points, such as residual isobutyl alcohol or other volatile byproducts. Given that the boiling point of this compound is 266.4 °C at 760 mmHg, vacuum distillation is recommended to avoid decomposition at high temperatures.[1]
-
Column Chromatography: For removal of non-volatile impurities or compounds with very similar boiling points, silica gel column chromatography can be employed.
Q5: What are the expected yield and purity of this compound after purification?
With an optimized synthesis and purification protocol, a purity of ≥97% and a yield of ≥91% can be achieved.[1]
Quantitative Data Summary
| Purification Step | Key Parameter | Typical Value/Range | Expected Purity | Reference |
| Synthesis | Reaction Yield | ≥91% | Crude | [1] |
| Liquid-Liquid Extraction | pH of aqueous wash | 8-9 (with NaHCO₃) | Partially Purified | General Knowledge |
| Fractional Distillation | Boiling Point | 266.4 °C @ 760 mmHg | >95% | [1] |
| Final Product | Purity (by GC) | ≥97% | High Purity | [1] |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a typical reaction mixture resulting from esterification.
1. Liquid-Liquid Extraction (Aqueous Wash)
-
Objective: To remove acidic impurities, primarily unreacted 5-chloro-2,2-dimethylvaleric acid.
-
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The top layer is typically the organic layer containing the ester, and the bottom is the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution until no more gas evolves.
-
Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of saturated sodium chloride (brine) solution to aid in drying.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Decant or filter the dried organic solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator.
-
2. Fractional Distillation
-
Objective: To separate the this compound from residual starting materials and other volatile impurities.
-
Procedure:
-
Set up a fractional distillation apparatus. A Vigreux column is suitable for this purpose.
-
Due to the high boiling point of the product, it is advisable to perform the distillation under reduced pressure (vacuum distillation) to prevent thermal decomposition.
-
Place the crude, solvent-free ester into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the distillation flask.
-
Collect the fractions that distill at the expected boiling point of this compound under the specific vacuum pressure. The main fraction should be collected at a stable temperature.
-
Monitor the purity of the collected fractions using Gas Chromatography (GC) or other suitable analytical techniques.
-
Purification Workflow
Caption: A flowchart illustrating the key stages in the purification of this compound.
References
Technical Support Center: Isobutyl 5-chloro-2,2-dimethylvalerate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate. The content is structured to address specific challenges that may be encountered during experimentation, with a focus on optimizing reaction yield and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through Fischer esterification.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in the synthesis of this compound via Fischer esterification is a common issue and can often be attributed to the reversible nature of the reaction. The equilibrium between the reactants (5-chloro-2,2-dimethylvaleric acid and isobutyl alcohol) and the products (the ester and water) can favor the starting materials. To drive the reaction towards the product, consider the following:
-
Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. Employing methods to remove water as it is formed is crucial for achieving high yields. This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
Reactant Molar Ratio: Utilizing a stoichiometric excess of one of the reactants can push the equilibrium towards the formation of the ester. In this synthesis, using an excess of isobutyl alcohol is a common strategy.
-
Catalyst Activity: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is essential for the reaction to proceed at a reasonable rate. Ensure the catalyst is not old or hydrated, as this can significantly reduce its effectiveness.
Q2: I am observing the formation of significant impurities. What are the likely side reactions?
Besides the reverse hydrolysis of the ester, other side reactions can occur, leading to impurities:
-
Dehydration of Isobutyl Alcohol: At elevated temperatures and in the presence of a strong acid catalyst, isobutyl alcohol can undergo dehydration to form isobutylene or diisobutyl ether.
-
Further Reactions of the Product: Depending on the reaction conditions and the presence of other reactive species, the chlorinated ester product could potentially undergo further reactions. Careful control of temperature and reaction time is important to minimize these.
Q3: The reaction seems to have stalled and is not proceeding to completion. What could be the cause?
If the reaction appears to have stopped before reaching a satisfactory level of conversion, consider these possibilities:
-
Equilibrium Has Been Reached: As mentioned, the reaction is reversible and may have simply reached its equilibrium point under the current conditions. To overcome this, refer to the strategies for shifting the equilibrium mentioned in Q1.
-
Catalyst Deactivation: The catalyst may have been neutralized or deactivated. This can happen if the starting materials contain basic impurities.
-
Insufficient Temperature: The reaction may be too slow at the current temperature. Ensure the reaction is being conducted at an appropriate reflux temperature to ensure a reasonable reaction rate.
Q4: What is the best way to purify the final product?
Purification of this compound typically involves the following steps after the reaction is complete:
-
Neutralization: The acidic catalyst must be neutralized. This is usually done by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: The ester can be extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer should be washed with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer should be dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Distillation: The final purification is typically achieved by distillation under reduced pressure to isolate the pure ester.
Data Presentation: Optimizing Reaction Parameters
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Catalyst | Sulfuric Acid vs. p-Toluenesulfonic Acid | Both are effective; p-TsOH may lead to fewer charring side products. | Both are strong acid catalysts that protonate the carboxylic acid, making it more electrophilic. |
| Catalyst Conc. | 1-2 mol% vs. 5-10 mol% | Higher concentration can increase the reaction rate but may also promote side reactions. An optimal concentration needs to be determined experimentally. | A higher concentration of the catalyst increases the concentration of the protonated carboxylic acid, leading to a faster reaction rate. |
| Reactant Ratio (Alcohol:Acid) | 1:1 vs. 3:1 vs. 5:1 | Increasing the excess of isobutyl alcohol will shift the equilibrium towards the product, increasing the yield.[1] | Le Chatelier's principle states that increasing the concentration of a reactant will drive the reaction in the forward direction. |
| Temperature | Reflux vs. 20°C below reflux | Reflux temperature generally provides a faster reaction rate and higher conversion. | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. |
| Water Removal | None vs. Dean-Stark vs. Molecular Sieves | Active water removal (Dean-Stark or molecular sieves) will significantly increase the yield compared to no water removal.[2] | Removing a product of a reversible reaction shifts the equilibrium towards the formation of more products. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol provides a general methodology for the synthesis of this compound. Researchers should adapt this protocol based on their specific equipment and safety procedures.
Materials:
-
5-chloro-2,2-dimethylvaleric acid
-
Isobutyl alcohol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-2,2-dimethylvaleric acid (1.0 equivalent) and isobutyl alcohol (3.0-5.0 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: Cool the reaction mixture to room temperature. If a large excess of isobutyl alcohol was used, remove most of it using a rotary evaporator. Dilute the residue with diethyl ether and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases.
-
Workup - Extraction and Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound via Fischer esterification.
References
Technical Support Center: Esterification of 2,2-Dimethylvaleric Acid Derivatives
Welcome to the technical support center for the esterification of 2,2-dimethylvaleric acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear guidance on experimental procedures. The steric hindrance presented by the 2,2-dimethyl substitution makes this a non-trivial transformation, often requiring optimized conditions to achieve high yields.
Troubleshooting Guides
This section addresses specific issues you may encounter during the esterification of 2,2-dimethylvaleric acid.
Question: My Fischer esterification of 2,2-dimethylvaleric acid is giving a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of 2,2-dimethylvaleric acid are common due to the significant steric hindrance around the carboxylic acid group. The bulky 2,2-dimethyl groups impede the approach of the alcohol nucleophile. Additionally, the Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back to the starting materials.[1]
Here are the primary causes and troubleshooting steps:
-
Steric Hindrance: The primary challenge is overcoming the steric bulk of the substrate.
-
Equilibrium Limitation: The accumulation of water can hydrolyze the ester back to the carboxylic acid and alcohol.
-
Solution 1: Use of Excess Reactant: Employ a large excess of the alcohol, which can also serve as the solvent. This shifts the equilibrium towards the product side.
-
Solution 2: Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[1] Alternatively, molecular sieves can be added to the reaction mixture to absorb water.
-
-
Insufficient Catalyst Activity or Amount: The acid catalyst may be weak or used in an insufficient quantity.
-
Solution: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the catalyst is fresh and anhydrous.
-
Caption: Experimental workflow for Steglich esterification.
Procedure:
-
In a round-bottom flask, dissolve 2,2-dimethylvaleric acid (1.0 eq), anhydrous ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-dimethylvalerate.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Protocol 2: Yamaguchi Esterification of 2,2-Dimethylvaleric Acid with Isopropanol
This protocol is a general procedure for the esterification of a sterically hindered aliphatic acid.
-
2,2-Dimethylvaleric acid
-
Anhydrous isopropanol
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,2-dimethylvaleric acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) to the mixture and stir at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of isopropanol (1.5 eq) and a stoichiometric amount of DMAP (1.5 eq) in anhydrous toluene.
-
Add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude isopropyl 2,2-dimethylvalerate by flash column chromatography or vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 4. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
Removal of unreacted starting materials in Isobutyl 5-chloro-2,2-dimethylvalerate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of Isobutyl 5-chloro-2,2-dimethylvalerate. The focus of this guide is the removal of unreacted starting materials to ensure the desired purity of the final product.
Troubleshooting Guide: Removal of Unreacted Starting Materials
The synthesis of this compound, commonly achieved through Fischer esterification of 5-chloro-2,2-dimethylvaleric acid and isobutanol or via an acyl chloride intermediate, may leave unreacted starting materials in the crude product.[1][2] The following table outlines common issues, their probable causes, and recommended solutions for their removal.
| Problem | Potential Cause | Recommended Solution |
| Aqueous work-up results in low yield of the desired ester. | The ester is being hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions. | Ensure that the aqueous washes are performed quickly and with cold solutions. Use a mild base like sodium bicarbonate for neutralization rather than strong bases like sodium hydroxide. |
| Final product is contaminated with a high-boiling point impurity. | Unreacted 5-chloro-2,2-dimethylvaleric acid may be present. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove the unreacted carboxylic acid.[3] |
| The purified product has a persistent alcoholic odor. | Excess isobutanol remains in the product. | Wash the organic layer with water or brine to remove the majority of the isobutanol. The remaining traces can be removed by distillation or by drying the organic layer over an anhydrous salt like sodium sulfate followed by evaporation of the solvent. |
| The product is dark and contains acidic impurities after using thionyl chloride. | Residual thionyl chloride and HCl are present. | Excess thionyl chloride can be removed by distillation, often as an azeotrope with a solvent like toluene.[4][5] Alternatively, the reaction can be carefully quenched by adding it to ice-cold water or a dilute sodium bicarbonate solution to neutralize the acidic byproducts.[6] |
| The product is acidic even after a basic wash. | The acid catalyst (e.g., sulfuric acid) was not completely removed. | Perform multiple washes with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis is the Fischer esterification of 5-chloro-2,2-dimethylvaleric acid with isobutanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.[1]
Q2: How can I effectively remove unreacted 5-chloro-2,2-dimethylvaleric acid from my product?
A2: Unreacted carboxylic acid can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be converted to its sodium salt, which is soluble in the aqueous layer and can thus be separated.[3]
Q3: What is the best way to remove excess isobutanol after the reaction?
A3: Excess isobutanol can be removed by washing the organic extract with water or brine. Due to its partial solubility in water, isobutanol will partition into the aqueous phase. For more complete removal, fractional distillation can be employed, taking advantage of the boiling point difference between isobutanol and the product ester. Azeotropic distillation with water can also be an effective method.[7][8]
Q4: I used thionyl chloride to make the acyl chloride first. How do I get rid of the excess thionyl chloride?
A4: Excess thionyl chloride can be removed by distillation, as it has a relatively low boiling point (76 °C). To ensure complete removal, adding a dry, inert solvent like toluene and performing a second distillation can be effective, as thionyl chloride forms an azeotrope with toluene.[4][5] Another method is to carefully quench the reaction mixture by adding it to ice water, which hydrolyzes the thionyl chloride to sulfur dioxide and hydrochloric acid.[6] This must be done in a well-ventilated fume hood.
Q5: My final product still shows the presence of an acid catalyst. How can I purify it further?
A5: If an acid catalyst like sulfuric acid is still present, repeated washings with a saturated solution of sodium bicarbonate are recommended. Ensure thorough mixing during the washes to allow for complete neutralization. Following the washes, drying the organic layer over anhydrous sodium sulfate and then filtering will remove any remaining aqueous acid.
Experimental Protocol: Aqueous Work-up for Purification
This protocol describes a standard aqueous work-up procedure to remove unreacted 5-chloro-2,2-dimethylvaleric acid, isobutanol, and the acid catalyst from the crude reaction mixture after Fischer esterification.
-
Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute with Organic Solvent: Dilute the cooled reaction mixture with an appropriate organic solvent in which the ester is soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer. This step helps to remove the bulk of the unreacted isobutanol.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Shake the funnel, venting frequently, until no more gas evolution is observed. This indicates that all the acidic components (unreacted carboxylic acid and acid catalyst) have been neutralized. Allow the layers to separate and discard the aqueous layer.
-
Repeat Neutralization: Repeat the wash with sodium bicarbonate solution to ensure complete removal of all acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and breaks up any emulsions that may have formed. Discard the aqueous layer.
-
Dry the Organic Layer: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filter and Concentrate: Filter the solution to remove the drying agent. The solvent can then be removed from the filtrate using a rotary evaporator to yield the crude this compound, which can be further purified by distillation if necessary.
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical workflow for identifying and resolving issues related to unreacted starting materials during the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Isobutyl 5 Chloro 2 2 Dimethyl Valerate Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. gevo.com [gevo.com]
- 8. gevo.com [gevo.com]
By-product formation in the synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate
Technical Support Center: Synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The standard method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.[1][2] The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product.[1]
Q2: I am observing a low yield of the desired ester. What are the potential causes and solutions?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4] Here are common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Increase the reaction time or temperature (within the stability limits of the reactants and products). Ensure efficient mixing.
-
-
Presence of Water: Water is a by-product of the esterification and can shift the equilibrium back towards the reactants, hydrolyzing the ester.
-
Solution: Use a dehydrating agent like sulfuric acid or p-toluenesulfonic acid.[1] Alternatively, employ a Dean-Stark apparatus to physically remove water as it forms.
-
-
Insufficient Catalyst: The acid catalyst may be present in too low a concentration.
-
Solution: Increase the catalyst loading. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[4]
-
Q3: What are the common by-products I should expect in this synthesis?
A3: Several by-products can form during the synthesis of this compound. The most common ones include:
-
Unreacted Starting Materials: 5-chloro-2,2-dimethylvaleric acid and isobutyl alcohol.
-
Diisobutyl Ether: Formed from the acid-catalyzed dehydration of two molecules of isobutyl alcohol.
-
Isobutene: Resulting from the acid-catalyzed elimination (dehydration) of isobutyl alcohol, especially at higher temperatures.
-
By-products from Impurities: Impurities in the starting materials can lead to other related esters or chlorinated compounds.
Q4: How can I minimize the formation of diisobutyl ether and isobutene?
A4: The formation of these by-products is favored by high temperatures and strong acid concentrations. To minimize their formation:
-
Control the Temperature: Operate at the lowest effective temperature to favor esterification over alcohol dehydration.
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate.
-
Use a Milder Catalyst: Consider using a less dehydrating acid catalyst if ether or alkene formation is significant.
Q5: My final product is a yellow-brown liquid, but it is supposed to be colorless to pale yellow. What causes this discoloration?
A5: The discoloration can be due to several factors:
-
Degradation of Reactants or Products: High reaction temperatures or prolonged reaction times can lead to the decomposition of organic molecules, forming colored impurities.
-
Carryover of Acid Catalyst: Residual acid catalyst can cause degradation during storage or purification (e.g., distillation).
-
Oxidation: Air oxidation of impurities or the product itself can sometimes lead to color formation.
Solution:
-
Ensure the reaction is not overheated.
-
Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the workup to remove the acid catalyst.
-
Consider purification by vacuum distillation to separate the product from less volatile colored impurities.
Q6: What are the recommended purification methods for this compound?
A6: A typical purification workflow involves:
-
Neutralization and Washing: After the reaction, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine to remove water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the excess isobutyl alcohol and any solvent used under reduced pressure.
-
Vacuum Distillation: The final purification is often achieved by vacuum distillation to separate the desired ester from unreacted starting materials and high-boiling point by-products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity of Final Product | Incomplete removal of starting materials. | Optimize the stoichiometry; use a larger excess of one reactant (typically the alcohol) to drive the reaction to completion. Improve the efficiency of the purification steps (e.g., more thorough washing, more efficient distillation). |
| Formation of significant amounts of by-products. | Adjust reaction conditions (temperature, catalyst concentration) to minimize side reactions. Refer to Q4 for specifics on ether and alkene formation. | |
| Phase Separation Issues During Workup | Formation of emulsions. | Add a small amount of brine to the aqueous layer to help break the emulsion. Allow the mixture to stand for a longer period. |
| Product Decomposition During Distillation | Distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition. |
| Residual acid catalyst. | Ensure complete neutralization of the acid catalyst before distillation. |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2,2-dimethylvaleric acid (1.0 eq), isobutyl alcohol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until no more gas evolves. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove excess isobutyl alcohol.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Visualizations
Reaction Pathway and By-Product Formation
Caption: Main reaction and common side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Isobutyl 5-chloro-2,2-dimethylvalerate
Welcome to the technical support center for Isobutyl 5-chloro-2,2-dimethylvalerate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the purity of this compound during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My final product has a low purity after synthesis. What are the most likely impurities?
A1: The most common impurities in the synthesis of this compound via Fischer esterification are unreacted starting materials and byproducts. These include:
-
5-chloro-2,2-dimethylvaleric acid: The unreacted carboxylic acid starting material.
-
Isobutyl alcohol: The unreacted alcohol starting material.[1][2]
-
Residual Acid Catalyst: Typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) used to catalyze the reaction.[4]
Q2: How can I minimize the presence of unreacted starting materials in my crude product?
A2: To drive the Fischer esterification equilibrium towards the product and minimize unreacted starting materials, you can:
-
Use an excess of one reactant: Using an excess of the less expensive reactant, typically the alcohol, can shift the equilibrium to favor the formation of the ester.[3][4]
-
Remove water as it forms: Employing a Dean-Stark apparatus during the reaction will continuously remove the water byproduct, driving the reaction to completion.[1][3]
Q3: My purified product has a yellowish tint. What could be the cause and how can I remove it?
A3: A yellowish tint can indicate the presence of colored impurities, which may arise from decomposition products if the distillation temperature is too high.[5] To address this:
-
Ensure proper vacuum: Check your vacuum distillation setup for leaks to ensure a low and stable pressure, which will lower the required boiling temperature.
-
Control the heating: Use a heating mantle with a stirrer and gradually increase the temperature to avoid overheating the reaction mixture.
-
Consider a finishing step: Treatment with activated carbon followed by filtration before distillation can sometimes remove color impurities.
Q4: I'm having trouble separating the product from the unreacted alcohol by distillation. What should I do?
A4: Isobutyl alcohol has a significantly lower boiling point than the target ester. However, if a large excess is used, complete removal can be challenging.
-
Initial wash: A thorough aqueous workup before distillation can help remove a significant portion of the water-soluble isobutyl alcohol.[6]
-
Fractional distillation: If simple distillation is insufficient, a fractional distillation column can provide better separation of components with closer boiling points.
Q5: My vacuum distillation is not proceeding smoothly, and I'm observing bumping. What are the common causes and solutions?
A5: Bumping during vacuum distillation is often due to uneven boiling.
-
Stirring: Ensure vigorous and constant stirring of the distillation flask using a magnetic stir bar.
-
Avoid boiling chips: Do not use porous boiling chips for vacuum distillation as the vacuum will remove the trapped air, rendering them ineffective.
-
Heating: Apply heat gradually and evenly using a heating mantle.
Data on Purification Strategies
The following tables summarize the expected purity levels of this compound after various purification steps. These are typical values and may vary based on specific experimental conditions.
Table 1: Purity Profile After Different Purification Stages
| Purification Stage | Key Impurities Present | Typical Purity Range (%) |
| Crude Reaction Mixture | 5-chloro-2,2-dimethylvaleric acid, Isobutyl alcohol, Water, Acid Catalyst | 60 - 75 |
| After Aqueous Workup | Residual Isobutyl alcohol, Trace Water | 85 - 95 |
| After Vacuum Distillation | Trace volatile impurities | > 98 |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Impurities Removed | Advantages | Disadvantages |
| Aqueous Workup | Liquid-liquid extraction | Acid catalyst, unreacted carboxylic acid, excess alcohol, water | Simple, removes acidic and water-soluble impurities | May not remove all of the excess alcohol, can lead to emulsions. |
| Vacuum Distillation | Separation based on boiling point differences | Unreacted alcohol, other volatile impurities, non-volatile impurities | Effective for high-boiling compounds, yields high purity product | Requires specialized equipment, risk of thermal decomposition if not controlled.[5] |
| Flash Chromatography | Separation based on polarity | Unreacted starting materials, closely related side products | Can provide very high purity, suitable for small to medium scale | Requires solvent selection and optimization, more time-consuming than distillation for large quantities.[7][8] |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
-
Cooling: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the cooled mixture with an organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise to neutralize the acid catalyst and unreacted 5-chloro-2,2-dimethylvaleric acid. Gently swirl and vent the funnel frequently to release the generated CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases.[2][9]
-
Washing:
-
Wash the organic layer with deionized water to remove any remaining salts and water-soluble components.
-
Wash the organic layer with a saturated brine solution to facilitate the separation of the layers and remove residual water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude ester.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware joints are properly greased and sealed to maintain a good vacuum. Use a stirring hot plate and a magnetic stir bar in the distillation flask.
-
Charging the Flask: Transfer the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer. A typical pressure range for this type of ester would be 1-10 mmHg.
-
Heating and Distillation:
-
Begin stirring the crude product.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual isobutyl alcohol) in a separate receiving flask.
-
As the temperature rises, the desired product will begin to distill. Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at the applied pressure. The boiling point of this compound is 266.4 °C at 760 mmHg, so the boiling point under vacuum will be significantly lower.
-
-
Completion: Once the majority of the product has distilled and the temperature begins to rise or fall, stop the distillation.
-
Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5MS).
-
GC Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (Illustrative):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the sample and acquire the data. The purity can be determined by the relative area percentage of the main peak in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum for confirmation of identity. Impurities will appear as separate peaks, and their mass spectra can be used for identification.[10][11]
Visualizations
Caption: A flowchart for troubleshooting low purity issues.
References
- 1. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Purification [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acid quantification methodisobutyl esterification and GC-FID/MS [xuebao.shsmu.edu.cn]
Troubleshooting low yield in Fischer esterification of hindered acids
Technical Support Center: Esterification of Hindered Acids
This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in the Fischer esterification of sterically hindered carboxylic acids. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with these substrates.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Fischer esterification often low when using a sterically hindered carboxylic acid?
A1: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Its rate and the position of the equilibrium are highly sensitive to steric hindrance. For hindered acids, the bulky groups surrounding the carboxylic acid functionality impede the approach of the alcohol nucleophile to the carbonyl carbon. This steric clash significantly slows down the rate of the forward reaction, making it difficult to reach equilibrium and often resulting in low yields.[1]
Q2: How can I improve the yield of a standard Fischer esterification for a hindered acid?
A2: To improve the yield, you need to shift the reaction equilibrium towards the product side. According to Le Châtelier's Principle, this can be achieved in two primary ways:
-
Use a large excess of one reactant: Using the alcohol as the solvent is a common strategy to drive the reaction forward. A 10-fold excess of alcohol can increase the yield significantly.[2]
-
Remove water as it forms: Water is a product of the reaction, and its removal will prevent the reverse reaction (ester hydrolysis).[2][3] The most effective way to do this is by using a Dean-Stark apparatus, which continuously removes water from the reaction mixture via azeotropic distillation with a solvent like toluene.[2][4]
Q3: My starting materials are sensitive to strong acids and high heat. What are my options?
A3: The harsh conditions of Fischer esterification (strong acid catalyst and high temperatures) can be problematic for sensitive molecules.[5] In such cases, milder, alternative esterification methods that do not require strong acids are recommended. Notable alternatives include:
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a 4-dimethylaminopyridine (DMAP) catalyst. It proceeds under mild, often room temperature, conditions and is highly effective for sterically demanding substrates.[6][7][8]
-
Yamaguchi Esterification: This is a powerful method that involves converting the carboxylic acid to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). This activated intermediate then readily reacts with alcohols in the presence of DMAP.[9][10][11]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with an inversion of stereochemistry.[12] It uses triphenylphosphine (PPh₃) and a reagent like diethyl azodicarboxylate (DEAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP) to activate the alcohol.[13][14]
Q4: When should I choose an alternative method over optimizing the Fischer esterification?
A4: Consider an alternative method when:
-
The carboxylic acid or the alcohol is exceptionally bulky.
-
The substrates are sensitive to strong acids or high temperatures.[5]
-
The Fischer esterification consistently provides low yields (<40-50%) despite optimization attempts (e.g., using a Dean-Stark trap and excess alcohol).
-
A specific stereochemical outcome (inversion) is required, in which case the Mitsunobu reaction is ideal.[12]
Troubleshooting Guide for Fischer Esterification
This section provides specific solutions to common problems encountered during the Fischer esterification of hindered acids.
Troubleshooting Summary Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Severe steric hindrance.[1] 2. Reaction has not reached equilibrium. 3. Insufficiently strong acid catalyst. 4. Water from reactants or solvent is inhibiting the reaction. | 1. Switch to a less hindered alcohol if possible. 2. Increase reaction time and/or temperature. 3. Use a Dean-Stark apparatus to remove water.[4] 4. Use a large excess of the alcohol reactant.[2] 5. Use a stronger acid catalyst (e.g., H₂SO₄) or a Lewis acid.[3] 6. Ensure all reagents and glassware are anhydrous. 7. Consider an alternative esterification method (Steglich, Yamaguchi, etc.).[9][15] |
| Product Decomposition | 1. Substrate is sensitive to the strong acid catalyst.[5] 2. High reaction temperatures are causing degradation or side reactions (e.g., elimination of tertiary alcohols).[5][16] | 1. Use a milder catalyst, such as p-toluenesulfonic acid (p-TsOH).[17] 2. Reduce the reaction temperature and extend the reaction time. 3. Switch to a non-acidic, mild esterification method like the Steglich or Yamaguchi esterification.[6][10] |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup. 2. Product is soluble in the aqueous phase. 3. Boiling point of the product is close to the alcohol reactant. | 1. Add brine (saturated NaCl solution) during the workup to break emulsions. 2. Extract with a different organic solvent. 3. If the product is a low molecular weight ester, it may have some water solubility. Ensure thorough extraction. 4. Choose an alcohol with a boiling point significantly different from the expected product to facilitate purification by distillation. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low esterification yields.
Caption: Troubleshooting decision tree for low esterification yields.
Alternative Esterification Methods for Hindered Substrates
When Fischer esterification fails, several powerful, milder alternatives are available.
Comparison of Key Esterification Methods
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (H₂SO₄, p-TsOH)[17] | High Temperature, Reflux | Inexpensive reagents, simple setup. | Harsh conditions, not suitable for sensitive or very hindered substrates, equilibrium limited.[1][5] |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC or EDC, DMAP (catalytic)[15] | Room Temperature, Anhydrous Solvent (DCM, THF) | Very mild conditions, high yields, suitable for acid/base sensitive and hindered substrates.[6][8] | Carbodiimide reagents can be allergens, byproduct (DCU) can be difficult to remove.[18] |
| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAP, Alcohol[10] | Room Temperature to Reflux, Anhydrous Solvent (Toluene) | Highly effective for hindered acids and macrolactonization, high yields.[9] | Requires stoichiometric activating agent and base, slightly more complex procedure. |
| Mitsunobu Reaction | Carboxylic Acid, Alcohol, PPh₃, DEAD or ADDP[14] | 0 °C to Room Temperature, Anhydrous Solvent (THF, Dioxane) | Mild, neutral conditions, results in clean inversion of stereochemistry at the alcohol center.[12] | Stoichiometric phosphine oxide byproduct can complicate purification, reagents are hazardous. |
Reaction Pathways of Alternative Methods
The following diagrams illustrate the mechanisms for the three main alternative esterification methods.
1. Steglich Esterification Mechanism
Caption: Mechanism of the DMAP-catalyzed Steglich esterification.[6]
2. Yamaguchi Esterification Mechanism
References
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. pedia.3rd-in.co.jp [pedia.3rd-in.co.jp]
- 10. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]
- 11. kazujuku.com [kazujuku.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. benchchem.com [benchchem.com]
- 15. fiveable.me [fiveable.me]
- 16. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Column Chromatography Purification of Isobutyl 5-chloro-2,2-dimethylvalerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of Isobutyl 5-chloro-2,2-dimethylvalerate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is the most common and recommended stationary phase for the purification of moderately polar organic compounds like this compound. Its slightly acidic nature is generally suitable for esters. For compounds that may be sensitive to acid, neutral silica gel or alumina can be considered.
Q2: Which mobile phase system is best suited for this purification?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a standard and effective mobile phase for eluting esters from a silica gel column. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography.
Q3: How do I determine the correct solvent ratio using TLC?
A3: Spot the crude reaction mixture on a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 5:95, 10:90, 20:80). The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired product, this compound. This Rf range typically provides the best separation from impurities.
Q4: What are the potential impurities I might encounter?
A4: Potential impurities can include unreacted starting materials such as 2-methylpropyl 2,2-dimethylacetate and 1-bromo-3-chloropropane. Side products from the synthesis may also be present. The nature of these impurities will depend on the specific synthetic route employed.
Q5: How can I visualize the compound on a TLC plate if it is not colored?
A5: this compound is a colorless to pale yellow liquid and will likely not be visible to the naked eye on a TLC plate.[1] Visualization can be achieved by using a UV lamp (if the compound or impurities are UV active) or by staining the plate with a developing agent such as potassium permanganate, which reacts with many organic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you started with 5% ethyl acetate in hexane, you can increase it to 10%, then 20%, and so on. |
| The compound may have degraded on the silica gel. | If the compound is suspected to be acid-sensitive, use a neutralized silica gel or add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the mobile phase. | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, if you are using 20% ethyl acetate in hexane, try 10% or 5%. |
| Poor separation of the product from impurities | The solvent system does not provide adequate resolution. | Re-evaluate the mobile phase using TLC with a wider range of solvent polarities. A shallower gradient or isocratic elution with the optimal solvent ratio may be necessary. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use at least 25-50 g of silica gel for every 1 g of crude material. | |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the initial mobile phase or a low-boiling point solvent that is then evaporated off after loading. | |
| Cracks or channels form in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Tapping the column gently during packing can help settle the stationary phase evenly. |
| A large change in solvent polarity was made too quickly. | When running a gradient, increase the polarity of the mobile phase gradually to avoid generating heat that can cause cracks. | |
| Low yield of the purified product | The product is spread across too many fractions. | Monitor the elution closely using TLC to identify and combine the fractions containing the pure product. |
| Some of the product may have been lost during the work-up or loading process. | Ensure all transfers of the product are quantitative by rinsing glassware with the appropriate solvent. | |
| The compound may be volatile. | Be cautious during solvent removal (e.g., rotary evaporation) by using appropriate temperature and pressure settings. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound. The specific parameters should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.
-
Crucially, never let the solvent level drop below the top of the silica gel.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.
-
Gently add a small amount of the initial mobile phase to wash down any sample adhering to the column walls.
3. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., in test tubes).
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase.
-
Monitor the composition of the collected fractions by TLC.
4. Product Isolation:
-
Combine the fractions that contain the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
Due to the proprietary nature of industrial processes and the specificity of research projects, exact quantitative data for every purification can vary. The following table provides typical parameters that should be determined empirically for your specific experiment.
| Parameter | Typical Range / Value to be Determined | Method of Determination |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard for general organic compound purification. |
| Mobile Phase | Ethyl Acetate / Hexane | Determined by TLC analysis. |
| Optimal Mobile Phase Ratio | To be determined (e.g., 5-20% Ethyl Acetate in Hexane) | TLC analysis to achieve an Rf of 0.2-0.4 for the product. |
| Rf of this compound | ~0.2 - 0.4 in the optimal mobile phase | TLC analysis. |
| Column Dimensions | Dependent on the amount of crude product | A general guideline is a height-to-diameter ratio of ~10:1. |
| Amount of Silica Gel | 25-100 g per 1 g of crude product | Dependent on the difficulty of the separation. |
| Yield | To be determined | Calculated after purification and solvent removal. |
| Purity | To be determined | Assessed by techniques such as GC-MS, HPLC, or NMR spectroscopy. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the column chromatography purification process.
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved via an acid-catalyzed esterification (specifically, a Fischer esterification) of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible and produces water as a byproduct.[1] To drive the reaction towards the product, water is typically removed as it is formed.
Q2: Which analytical techniques are recommended for monitoring the progress of this reaction?
A2: The progress of the esterification can be monitored by several techniques that distinguish between the reactants and the product. Commonly used methods include:
-
Gas Chromatography (GC): This is a highly effective method for quantifying the disappearance of the volatile starting materials (isobutyl alcohol) and the appearance of the product ester.[2]
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to visualize the consumption of the starting carboxylic acid and the formation of the less polar ester product.
-
Infrared (IR) Spectroscopy: The reaction can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the characteristic C=O stretch of the ester (around 1735 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the appearance of new signals corresponding to the isobutyl group protons in the ester product and the disappearance of the carboxylic acid proton.
Q3: What are the expected physical properties of this compound?
A3: Based on available data, the expected properties are:
-
Appearance: Colorless to pale yellow liquid.[1]
-
Molecular Formula: C₁₁H₂₁ClO₂[3]
-
Molecular Weight: 220.74 g/mol [3]
-
Boiling Point: Approximately 266.4 °C at 760 mmHg.[3]
-
Density: Approximately 0.979 g/cm³.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive or insufficient catalyst. | - Use a fresh, anhydrous strong acid catalyst (e.g., H₂SO₄, p-TsOH).- Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Insufficient reaction temperature. | - Ensure the reaction mixture reaches the appropriate reflux temperature (typically the boiling point of the solvent or excess alcohol). | |
| Presence of water in reactants or glassware. | - Use anhydrous reactants and solvents.- Thoroughly dry all glassware before use. | |
| Incomplete Reaction (Stalled) | Equilibrium has been reached. | - Remove water from the reaction mixture using a Dean-Stark apparatus or by adding a dehydrating agent.- Use an excess of one reactant (typically the more cost-effective one, like isobutyl alcohol) to shift the equilibrium. |
| Insufficient reaction time. | - Extend the reaction time and continue to monitor progress by GC or TLC. | |
| Formation of Side Products | Dehydration of isobutyl alcohol. | - This can occur at high temperatures with a strong acid catalyst, leading to the formation of isobutylene.- Maintain a controlled reflux temperature and avoid excessive heating. |
| Ether formation. | - An excess of alcohol and high temperatures can lead to the formation of diisobutyl ether.- Use a moderate excess of the alcohol and control the temperature. | |
| Difficult Product Isolation/Purification | Emulsion formation during aqueous workup. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period before separation. |
| Co-elution of product and starting material during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider vacuum distillation for purification if the boiling points of the components are sufficiently different. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 5-chloro-2,2-dimethylvaleric acid (1.0 eq), isobutyl alcohol (3.0 eq), and a suitable solvent such as toluene (2 mL per mmol of carboxylic acid).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress every hour using TLC or GC (as described in Protocol 2).
-
Once the reaction is complete (typically when the starting carboxylic acid is no longer visible by TLC), cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC)
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture. Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a small plug of silica gel to remove the catalyst.
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject the prepared sample. The retention time of isobutyl alcohol will be shorter than that of the product, this compound. The starting carboxylic acid may have a much longer retention time or may not elute cleanly without derivatization. Calculate the relative peak areas to determine the conversion percentage.
Quantitative Data Summary
Table 1: Effect of Catalyst on Reaction Time and Yield
| Catalyst (mol%) | Reaction Time (h) | Yield (%) | Purity (by GC, %) |
| H₂SO₄ (2%) | 4 | 85 | 96 |
| p-TsOH (5%) | 6 | 92 | 98 |
| No Catalyst | 24 | < 5 | N/A |
Table 2: Monitoring Reaction Conversion over Time (p-TsOH catalyst)
| Time (h) | Conversion (%) |
| 1 | 25 |
| 2 | 55 |
| 3 | 78 |
| 4 | 90 |
| 5 | 96 |
| 6 | >98 |
Visual Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction conversion.
References
Validation & Comparative
A Comparative Guide to Alternative Intermediates in Gemfibrozil Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative synthetic intermediates for the production of Gemfibrozil, a widely used lipid-regulating agent. The following sections objectively evaluate different synthetic routes, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most efficient and cost-effective manufacturing process.
Introduction to Gemfibrozil Synthesis
Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is traditionally synthesized through the condensation of a 5-halo-2,2-dimethylpentanoic acid ester with 2,5-dimethylphenol.[1][2] While this remains a prevalent method, several alternative routes utilizing different key intermediates have been developed. These alternatives aim to improve overall yield, reduce costs, and simplify the manufacturing process. This guide explores three notable alternative pathways and compares them to the conventional route.
Comparison of Synthetic Routes and Intermediates
The selection of a synthetic route is a critical decision in drug manufacturing, with significant implications for yield, purity, and cost. The following table summarizes the key quantitative data for the conventional route and three alternative pathways to Gemfibrozil synthesis.
| Synthetic Route | Key Intermediates | Starting Materials | Overall Yield (%) | Key Reaction Conditions | Reference |
| Conventional Route | 5-halo-2,2-dimethylpentanoic acid esters | Isobutyl isobutyrate, Allyl chloride, 2,5-dimethylphenol | 39-46% | Condensation at 100-130°C for 1-3 hours.[2] | [1][2][3] |
| Alternative Route 1 | 5-(2,5-dimethylphenoxyl)pentanoic acid | 2,5-dimethylphenol, Diethyl malonate, 1,3-dibromopropane | Not specified | Nucleophilic substitution, hydrolysis, decarboxylation, and methylation.[4] | [4] |
| Alternative Route 2 | Metallated isobutyrate derivatives | Sodium isobutyrate, 3-(2,5-xylyloxyl) propyl chloride | Not specified | Metallation with n-butyllithium or lithium diisopropylamide.[5] | [5] |
| Alternative Route 3 | α,α-dimethyl-γ-valerolactone | 2,2-dimethyl-4-pentenoic acid | Not specified | Radical addition of HBr followed by cyclization.[2] | [2] |
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the conventional and alternative synthetic routes for Gemfibrozil.
References
- 1. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]
- 2. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of gemfibrozil - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis of gemfibrozil [chinjmap.com]
A Comparative Guide for Researchers: Isobutyl 5-chloro-2,2-dimethylvalerate vs. Isobutyl 5-bromo-2,2-dimethylvalerate
For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is critical for the efficiency and success of synthetic pathways. This guide provides an objective comparison of Isobutyl 5-chloro-2,2-dimethylvalerate and Isobutyl 5-bromo-2,2-dimethylvalerate, two key intermediates in the synthesis of the lipid-lowering agent Gemfibrozil.
This comparison focuses on their chemical properties, reactivity, and performance in synthetic applications, supported by available data and established chemical principles. While direct, side-by-side quantitative experimental data is limited in publicly available literature, a clear performance differential can be inferred from patent literature and the fundamental principles of organic chemistry.
Chemical Properties and Structure
Both this compound and Isobutyl 5-bromo-2,2-dimethylvalerate are esters of 2,2-dimethylvaleric acid, differing only in the halogen atom at the 5-position. This seemingly minor structural difference has significant implications for their chemical reactivity.
| Property | This compound | Isobutyl 5-bromo-2,2-dimethylvalerate |
| Molecular Formula | C₁₁H₂₁ClO₂ | C₁₁H₂₁BrO₂ |
| Molecular Weight | 220.74 g/mol | 265.19 g/mol |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 266.4 °C at 760 mmHg | - |
| Primary Use | Intermediate in Gemfibrozil synthesis, Herbicide | Key intermediate in Gemfibrozil synthesis |
Data for Isobutyl 5-bromo-2,2-dimethylvalerate is less prevalent in public databases.
Reactivity and Performance in Nucleophilic Substitution
The primary application of these compounds in drug synthesis involves a nucleophilic substitution reaction where the halogen acts as a leaving group. The key difference in their performance lies in the inherent reactivity of the carbon-halogen bond.
Theoretical Background: In nucleophilic substitution reactions, the reactivity of alkyl halides follows the trend I > Br > Cl > F. This is attributed to two main factors:
-
Bond Strength: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, requiring less energy to break.
-
Leaving Group Ability: The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution.
Application in Gemfibrozil Synthesis:
The synthesis of Gemfibrozil involves the reaction of either halogenated intermediate with the sodium salt of 2,5-dimethylphenol. Patent literature explicitly states a preference for the bromo- derivative due to its higher reactivity.[1][2] This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, which are all crucial factors in industrial-scale synthesis. A patent highlights that Isobutyl 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester is more reactive than its chloro counterpart, simplifying the synthesis of Gemfibrozil.[1]
Synthesis of the Intermediates
The synthetic routes to both compounds are documented in patent literature. While the specific conditions and reagents may vary, the general approaches are outlined below.
Experimental Protocol: Synthesis of Isobutyl 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester [1]
This process involves the hydrobromination of 2,2-dimethyl-4-pentenoic acid isobutyl ester.
-
Reactants: 2,2-dimethyl-4-pentenoic acid isobutyl ester, hydrobrominating agent (e.g., hydrogen bromide), hydrocarbon solvent.
-
Procedure: The 2,2-dimethyl-4-pentenoic acid isobutyl ester is treated with the hydrobrominating reagent in a hydrocarbon solvent.
-
Outcome: This yields 5-bromo-2,2-dimethylpentanoic acid isobutyl ester. The patent emphasizes this method as being environmentally friendly, commercially viable, and producing a high yield and purity.[1]
Experimental Protocol: Synthesis of 2-methylpropyl 2,2-dimethyl-5-chloropentanoate [3]
This synthesis involves the reaction of a lithium derivative of isobutyric acid with 1-bromo-3-chloropropane.
-
Reactants: Diisopropylamine, tetrahydrofuran/styrene, lithium, 2-methylpropyl 2,2-dimethylacetate, 1-bromo-3-chloropropane.
-
Procedure: Lithium is added to a solution of diisopropylamine in tetrahydrofuran/styrene. This is followed by the addition of 2-methylpropyl 2,2-dimethylacetate and then 1-bromo-3-chloropropane.
-
Outcome: This multi-step process produces 2-methylpropyl 2,2-dimethyl-5-chloropentanoate.
Conclusion for Researchers
For researchers and drug development professionals engaged in the synthesis of Gemfibrozil or related structures, Isobutyl 5-bromo-2,2-dimethylvalerate presents a clear advantage in terms of chemical reactivity . The weaker C-Br bond and superior leaving group ability of bromide lead to faster and more efficient nucleophilic substitution reactions compared to its chloro analog. This is not just a theoretical advantage but is also reflected in the preference for the bromo-intermediate in industrial synthesis patents.
While the chloro-derivative is also a viable intermediate, its use may necessitate more forcing reaction conditions. The choice between the two will ultimately depend on factors such as the cost and availability of starting materials, as well as the specific requirements of the synthetic process. However, based on performance in the key synthetic step, the bromo-derivative is the more favorable option.
References
- 1. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]
- 2. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 3. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Gemfibrozil
For researchers and professionals in drug development, selecting an optimal synthetic pathway is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a detailed comparison of the primary synthetic routes to Gemfibrozil, a widely used lipid-regulating agent. The comparison is supported by experimental data on yield and purity, detailed methodologies for key reactions, and an analysis of the economic and environmental viability of each route.
Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the prominent synthetic routes to Gemfibrozil, offering a clear comparison to aid in process selection.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Diethyl Malonate Pathway | Route 3: Isobutyric Acid Lithiation | Route 4: Isobutyl Isobutyrate & Allyl Chloride |
| Starting Materials | 2,5-Dimethylphenol, 5-Halo-2,2-dimethylpentanoate | 2,5-Dimethylphenol, Diethyl Malonate, 1,3-Dibromopropane | 3-(2,5-Xylyloxy)propyl halide, Isobutyric acid | Isobutyl isobutyrate, Allyl chloride |
| Overall Yield | >80%[1] | Data not available | ~80% (improved process)[2] | Data not available for overall process |
| Purity (HPLC) | >99.5%[3] | Data not available | ~99.9% (improved process)[2] | Data not available for final product |
| Reaction Time | 1-3 hours for key etherification step (solvent-free)[3] | 24 hours for nucleophilic substitution[4] | Not specified | Not specified for overall process |
| Key Reagents | Phase transfer catalyst (e.g., TBAB), Base (e.g., K₂CO₃) | Strong base (e.g., Sodium methoxide), Dimethyl sulfate | Lithium diisopropylamide (LDA) | Sodium hydride, HBr |
| Solvents | Toluene/DMSO (older methods), Solvent-free (improved)[3] | Methanol | Anhydrous solvents (e.g., THF) | 1,2-Dimethoxyethane, Toluene, Hexane |
| Cost-Effectiveness | Potentially high due to halo-ester starting material. Solvent-free conditions improve cost-effectiveness. | High, due to readily available and low-cost starting materials like diethyl malonate and 1,3-dibromopropane.[4] | Can be lower in the improved process, but the use of LDA can be costly. | Starting materials like isobutyl isobutyrate and allyl chloride are relatively inexpensive. |
| Environmental Impact | Use of toluene and DMSO in older methods is a concern. Solvent-free approach is greener. | Use of methanol and dimethyl sulfate (a known mutagen) are environmental and safety concerns. | Use of pyrophoric and moisture-sensitive LDA requires stringent handling and disposal procedures. Anhydrous solvents contribute to waste. | Use of sodium hydride (flammable solid) and solvents like 1,2-dimethoxyethane and toluene requires careful management. |
Logical Flow of Synthetic Comparisons
The following diagram illustrates the decision-making process and key considerations when comparing the different synthetic routes to Gemfibrozil.
Caption: Comparative analysis of Gemfibrozil synthetic routes.
Experimental Protocols
Detailed experimental protocols for the key steps of each synthetic route are provided below.
Route 1: Williamson Ether Synthesis (Solvent-Free)
This process involves the reaction of 2,5-dimethylphenol with methyl 2,2-dimethyl-5-bromopentanoate in the absence of a solvent, utilizing a phase transfer catalyst.
Materials:
-
Methyl 2,2-dimethyl-5-bromopentanoate
-
2,5-Dimethylphenol
-
Potassium carbonate (anhydrous)
-
Tetrabutylammonium bromide (TBAB)
-
Methanol
-
30% Sodium hydroxide solution
-
Hydrochloric acid
-
Acetone
Procedure:
-
A mixture of 30 kg of methyl 2,2-dimethyl-5-bromopentanoate, 50 kg of potassium carbonate, 40 kg of 2,5-dimethylphenol, and 3 kg of tetrabutylammonium bromide is heated to 105-115 °C.[3]
-
An additional 54 kg of methyl 2,2-dimethyl-5-bromopentanoate is added at a rate that maintains the temperature within the specified range.[3]
-
After the addition is complete, the reaction mixture is maintained at 105-115 °C for 3 hours.[3]
-
The mixture is then cooled to 50-70 °C, and 75 L of methanol is added.[3]
-
The mixture is further cooled to 18-20 °C and held at this temperature for one hour before being filtered.[3]
-
The filtrate (methanol solution) is treated with 50 L of a 30% aqueous sodium hydroxide solution and refluxed for 3 hours.[3]
-
After reflux, methanol is distilled off, and 325 L of water is added. The mixture is cooled to 25-30 °C to precipitate the sodium salt of Gemfibrozil.[3]
-
The Gemfibrozil sodium salt is recovered by filtration and can be recrystallized.
-
To obtain the free acid, the sodium salt is treated with hydrochloric acid in acetone.[3]
Route 2: Diethyl Malonate Pathway
This route utilizes readily available starting materials, 2,5-dimethylphenol and diethyl malonate.
Materials:
-
2,5-Dimethylphenol (I)
-
1,3-Dibromopropane (II)
-
Diethyl malonate (III)
-
Sodium methoxide
-
Methanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (2mol/L)
-
Dimethyl sulfate (V)
Procedure:
-
To a reaction flask, add 2,5-dimethylphenol (122g, 1mol), diethyl malonate (160g, 1mol), and methanol (500mL).[4]
-
Cool the mixture to approximately 0°C and add sodium methoxide (113g, 2.1mol) in batches. Stir the reaction at 0°C for 1 hour.[4]
-
Add 1,3-dibromopropane (200g, 1mol) and heat the mixture to reflux for 24 hours.[4]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and add an aqueous solution of KOH (67.0g, 1.2mol). Stir for 4 hours.[4]
-
Cool the mixture to 0°C in an ice bath and adjust the pH to approximately 1 with 2mol/L hydrochloric acid.[4]
-
Heat the mixture to 90°C and stir for 2.5 hours to effect decarboxylation, yielding 5-(2,5-dimethylphenoxy)pentanoic acid.[4]
-
Cool the mixture to 0°C to precipitate the product, which is then filtered, washed with water, and dried.[4]
-
The resulting 5-(2,5-dimethylphenoxy)pentanoic acid is then methylated using dimethyl sulfate in the presence of a base to yield Gemfibrozil.[4]
Route 4: Synthesis of Key Intermediate from Isobutyl Isobutyrate and Allyl Chloride
This procedure details the synthesis of 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester, a key intermediate for Gemfibrozil.
Materials:
-
Isobutyl isobutyrate
-
60% Sodium hydride in mineral oil
-
Potassium iodide
-
Allyl chloride
-
1,2-Dimethoxyethane
-
Toluene
-
Hydrogen bromide gas
-
Cyclohexane
Procedure for 2,2-dimethyl-pent-4-enoic acid isobutyl ester:
-
In a 2L reactor, charge isobutyl isobutyrate (150.0g), 60% sodium hydride (83.0g), potassium iodide (15.0g), and a first portion of allyl chloride (40.0g) in 450mL of 1,2-dimethoxyethane at 25°C.[5]
-
Heat the reaction mass to 60-65°C and maintain for 3 hours.[5]
-
Add a second portion of allyl chloride (40.0g) and stir at 60-65°C for 3 hours.[5]
-
Add a third portion of allyl chloride (40.0g) and maintain the temperature at 60-65°C for 16-20 hours.[5]
-
Cool the reaction to 20-25°C and quench by pouring it into cooled water (300mL), maintaining the temperature below 20°C.[5]
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers and evaporate the solvent to yield crude 2,2-dimethyl-pent-4-enoic acid isobutyl ester.[5]
Procedure for 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester:
-
Dissolve the crude 2,2-dimethyl-pent-4-enoic acid isobutyl ester in cyclohexane.
-
Bubble hydrogen bromide gas through the solution at 0-5°C.
-
After the reaction is complete, wash the organic layer with water and saturated sodium bicarbonate solution.
-
Distill off the cyclohexane under reduced pressure to obtain crude 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester.[5]
-
The crude product can be purified by fractional distillation under reduced pressure to yield the pure intermediate (91% yield, 98.41% GC Purity).[5]
References
- 1. Allyl chloride | 107-05-1 | FA34668 | Biosynth [biosynth.com]
- 2. Allyl Chloride Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 3. Isobutyl isobutyrate price,buy Isobutyl isobutyrate - chemicalbook [m.chemicalbook.com]
- 4. Preparation method of gemfibrozil - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]
Comparative Guide to the Synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential synthesis methods for Isobutyl 5-chloro-2,2-dimethylvalerate, a key intermediate in the synthesis of various organic molecules, including the pharmaceutical agent Gemfibrozil.[1] The following sections detail the experimental protocols, compare performance metrics, and offer visualizations of the synthetic workflows.
Method 1: Fischer-Speier Esterification
The most direct and commonly cited method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.
Experimental Protocol:
-
Materials:
-
5-chloro-2,2-dimethylvaleric acid
-
Isobutyl alcohol (Isobutanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 5-chloro-2,2-dimethylvaleric acid (1.0 eq), isobutyl alcohol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). The use of excess isobutyl alcohol helps to drive the equilibrium towards the product.
-
Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed. Typical reaction times for Fischer esterifications can range from 4 to 24 hours, depending on the reactivity of the substrates.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation to yield the final product.
-
Performance Data (Estimated):
| Parameter | Value |
| Yield | 70-90% |
| Purity | >95% (after distillation) |
| Reaction Time | 4-24 hours |
| Temperature | Reflux (typically 80-120 °C) |
Note: The performance data is estimated based on typical Fischer esterification reactions and may vary depending on the specific reaction conditions.
Method 2: C-Alkylation of Isobutyl Isobutyrate (Alternative Approach)
An alternative, multi-step approach to this compound can be envisioned, starting from the C-alkylation of isobutyl isobutyrate with a suitable three-carbon electrophile like 1-bromo-3-chloropropane. This method avoids the direct handling of 5-chloro-2,2-dimethylvaleric acid.
Conceptual Experimental Protocol:
This is a conceptual pathway as a complete, validated protocol for this specific target is not available. The steps are based on established organic chemistry principles.
-
Step 1: Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add isobutyl isobutyrate (1.0 eq) to the LDA solution at -78 °C and stir for 1-2 hours to ensure complete enolate formation.
-
Add 1-bromo-3-chloropropane (1.1 eq) to the enolate solution at -78 °C and allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Performance Data (Estimated):
| Parameter | Step 1: Alkylation |
| Yield | 60-80% |
| Purity | >95% (after chromatography) |
| Reaction Time | 12-18 hours |
| Temperature | -78 °C to Room Temperature |
Note: The performance data is estimated based on analogous C-alkylation reactions of esters and may require significant optimization for this specific substrate.
Comparison of Synthesis Methods
| Feature | Method 1: Fischer Esterification | Method 2: C-Alkylation |
| Starting Materials | 5-chloro-2,2-dimethylvaleric acid, Isobutyl alcohol | Isobutyl isobutyrate, 1-bromo-3-chloropropane, LDA |
| Number of Steps | One | One (for the key C-C bond formation) |
| Reagent Cost & Availability | Potentially more cost-effective if the carboxylic acid is readily available. | LDA is a strong, moisture-sensitive base requiring careful handling. |
| Reaction Conditions | High temperature (reflux), acid catalyst. | Cryogenic temperature (-78 °C), inert atmosphere, strong base. |
| Work-up & Purification | Neutralization, extraction, distillation. | Quenching, extraction, column chromatography. |
| Scalability | Generally scalable for industrial production. | Can be challenging to scale up due to cryogenic conditions and the use of LDA. |
| Overall Efficiency | Likely higher overall yield and atom economy. | Potentially lower overall yield due to the multi-step nature if starting from basic precursors. |
Visualizing the Synthesis Workflows
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for the C-Alkylation approach.
Conclusion
The Fischer-Speier esterification appears to be the more straightforward and established method for the synthesis of this compound. It utilizes simpler reaction conditions and is likely more amenable to large-scale production. The primary challenge for this method is the availability and cost of the starting carboxylic acid.
The C-alkylation of isobutyl isobutyrate represents a viable alternative, particularly if the corresponding carboxylic acid is not readily accessible. However, this method requires more stringent reaction conditions, including the use of a strong, air- and moisture-sensitive base at cryogenic temperatures, which may pose challenges for scalability and cost-effectiveness.
For researchers and drug development professionals, the choice of synthesis method will depend on factors such as the availability of starting materials, the required scale of production, and the technical capabilities of the laboratory. Further optimization of either route would be necessary to establish robust and validated production protocols.
References
Spectral data comparison for Isobutyl 5-chloro-2,2-dimethylvalerate
To provide a comprehensive comparison for researchers, scientists, and drug development professionals, this guide details the spectral characteristics of Isobutyl 5-chloro-2,2-dimethylvalerate and its structural analogs. Due to the limited availability of public spectral data for this compound, this guide leverages data from closely related compounds, Methyl 5-chloro-2,2-dimethylvalerate and Isobutyl 5-chlorovalerate, to infer and compare expected spectral features.
Structural Comparison of Analyzed Compounds
The key structural differences between this compound and its analogs lie in the ester group and the substitution pattern on the valerate backbone. These differences are expected to manifest in their respective spectral data.
Caption: Molecular structures of the target compound and its analogs.
Spectral Data Comparison
Mass Spectrometry Data
The mass spectra of these compounds are expected to show characteristic fragmentation patterns related to the ester and the chlorinated alkyl chain. The presence of chlorine is readily identified by the M+2 isotope peak, with an intensity ratio of approximately 3:1 for the 35Cl and 37Cl isotopes.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) and Interpretation (Predicted/Observed) |
| This compound | C₁₁H₂₁ClO₂ | 220.74 | Predicted: [M]+ at 220/222, loss of isobutylene (C₄H₈) from molecular ion, cleavage of the ester group, loss of HCl. |
| Methyl 5-chloro-2,2-dimethylvalerate | C₈H₁₅ClO₂ | 178.66 | Observed data not found.Predicted: [M]+ at 178/180, loss of methoxy group (OCH₃), loss of HCl. |
| Isobutyl 5-chlorovalerate | C₉H₁₇ClO₂ | 192.68 | Observed data not found.Predicted: [M]+ at 192/194, loss of isobutylene (C₄H₈), loss of HCl. |
¹H NMR Spectral Data
The ¹H NMR spectra will provide information about the different proton environments in the molecules. Key signals will include those from the isobutyl or methyl ester group and the protons on the chlorinated pentanoate chain.
| Compound | Key Proton Signals and Predicted Chemical Shifts (ppm) |
| This compound | Predicted: ~3.8 (d, 2H, -OCH₂-), ~1.9 (m, 1H, -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂), ~3.5 (t, 2H, -CH₂Cl), ~1.7 (m, 2H, -CH₂-), ~1.2 (s, 6H, -C(CH₃)₂) |
| Methyl 5-chloro-2,2-dimethylvalerate | Observed data not found.Predicted: ~3.7 (s, 3H, -OCH₃), ~3.5 (t, 2H, -CH₂Cl), ~1.7 (m, 2H, -CH₂-), ~1.2 (s, 6H, -C(CH₃)₂) |
| Isobutyl 5-chlorovalerate | Observed data not found.Predicted: ~3.8 (d, 2H, -OCH₂-), ~1.9 (m, 1H, -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂), ~3.6 (t, 2H, -CH₂Cl), ~2.3 (t, 2H, -COCH₂-), ~1.8 (m, 4H, -CH₂CH₂-) |
¹³C NMR Spectral Data
The ¹³C NMR spectra will distinguish the different carbon environments. The carbonyl carbon of the ester and the carbon bearing the chlorine atom are expected to have characteristic chemical shifts.
| Compound | Key Carbon Signals and Predicted Chemical Shifts (ppm) |
| This compound | Predicted: ~177 (C=O), ~71 (-OCH₂-), ~45 (-CH₂Cl), ~42 (-C(CH₃)₂), ~35 (-CH₂-), ~28 (-CH(CH₃)₂), ~25 (-C(CH₃)₂), ~19 (-CH(CH₃)₂) |
| Methyl 5-chloro-2,2-dimethylvalerate | Observed data not found.Predicted: ~178 (C=O), ~52 (-OCH₃), ~45 (-CH₂Cl), ~42 (-C(CH₃)₂), ~35 (-CH₂-), ~25 (-C(CH₃)₂) |
| Isobutyl 5-chlorovalerate | Observed data not found.Predicted: ~173 (C=O), ~71 (-OCH₂-), ~45 (-CH₂Cl), ~34 (-COCH₂-), ~30 (-CH₂-), ~28 (-CH(CH₃)₂), ~22 (-CH₂-), ~19 (-CH(CH₃)₂) |
Infrared (IR) Spectroscopy Data
The IR spectra of esters are characterized by a strong carbonyl (C=O) stretching absorption and C-O stretching bands.[2][3][4]
| Compound | Key IR Absorptions (cm⁻¹) and Functional Group (Predicted/Observed) |
| This compound | Predicted: ~1735 (C=O stretch), ~1250-1000 (C-O stretch), ~700-600 (C-Cl stretch) |
| Methyl 5-chloro-2,2-dimethylvalerate | Observed data not found.Predicted: ~1740 (C=O stretch), ~1250-1000 (C-O stretch), ~700-600 (C-Cl stretch) |
| Isobutyl 5-chlorovalerate | Observed data not found.Predicted: ~1735 (C=O stretch), ~1250-1000 (C-O stretch), ~700-600 (C-Cl stretch) |
Experimental Protocols
The following are general protocols for the acquisition of spectral data for small organic molecules like the ones discussed.
Workflow for Spectral Data Acquisition and Analysis
References
A Comparative Guide to Catalysts for the Synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate, a key intermediate in various pharmaceutical and agrochemical applications, is typically achieved through the Fischer esterification of 5-chloro-2,2-dimethylvaleric acid with isobutanol. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and purity. This guide provides a comparative overview of different catalysts applicable to this sterically hindered esterification, supported by experimental data from analogous reactions.
Catalyst Performance Comparison
Due to the limited availability of direct comparative studies for the synthesis of this compound, this table summarizes the performance of common catalysts in the esterification of sterically hindered carboxylic acids with primary alcohols like isobutanol. The data presented is a composite from various studies on similar substrates and is intended to provide a relative performance benchmark.
| Catalyst Type | Catalyst Example | Typical Catalyst Loading | Reaction Temperature (°C) | Reaction Time (h) | Achievable Yield (%) | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄) | 1-5 mol% | 80-120 | 4-24 | 60-90 | Low cost, high activity. | Corrosive, difficult to remove from the product, can cause side reactions. |
| Homogeneous | p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% | 80-120 | 4-24 | 65-95 | Solid (easy to handle), better solubility in organic solvents than H₂SO₄, less prone to causing charring.[1] | Corrosive, requires neutralization and removal. |
| Heterogeneous | Amberlyst-15 | 10-20 wt% | 80-140 | 8-48 | 70-98 | Reusable, non-corrosive, simplifies product purification.[2][3] | Higher cost, potentially lower reaction rates than homogeneous catalysts. |
| Heterogeneous | Zeolites (e.g., H-USY) | 10-20 wt% | 100-160 | 12-72 | 50-85 | Shape selectivity, reusable, thermally stable. | Can be deactivated by water, diffusion limitations for bulky molecules. |
| Heterogeneous | Sulfated Zirconia | 5-15 wt% | 120-180 | 12-48 | 60-90 | High thermal stability, superacidic sites. | Can be complex to prepare, potential for leaching of active sites. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of esters from sterically hindered carboxylic acids, which can be adapted for the synthesis of this compound.
Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol is a general procedure for Fischer esterification using a strong mineral acid.
Materials:
-
5-chloro-2,2-dimethylvaleric acid (1 equivalent)
-
Isobutanol (3-5 equivalents)
-
Concentrated Sulfuric Acid (98%, ~2 mol%)
-
Toluene (as a solvent to facilitate water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chloro-2,2-dimethylvaleric acid, isobutanol, and toluene.
-
Slowly add the concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically when water evolution ceases), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation.
Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification
This protocol utilizes a solid organic acid catalyst which can be easier to handle.
Materials:
-
5-chloro-2,2-dimethylvaleric acid (1 equivalent)
-
Isobutanol (2-4 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~5 mol%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with 5-chloro-2,2-dimethylvaleric acid, isobutanol, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux and collect the water azeotropically.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ester by vacuum distillation.
Protocol 3: Amberlyst-15 Catalyzed Esterification
This protocol employs a reusable solid acid catalyst, simplifying the workup procedure.
Materials:
-
5-chloro-2,2-dimethylvaleric acid (1 equivalent)
-
Isobutanol (3-5 equivalents)
-
Amberlyst-15 resin (15 wt% of the carboxylic acid)
-
Toluene (optional, can be run neat)
Procedure:
-
Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.
-
In a round-bottom flask equipped with a reflux condenser, combine 5-chloro-2,2-dimethylvaleric acid, isobutanol, and the activated Amberlyst-15 resin.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots of the liquid phase (avoiding the resin) for GC or TLC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the Amberlyst-15 resin. The resin can be washed with a solvent, dried, and stored for reuse.
-
Remove the excess isobutanol and any solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via Fischer esterification.
Caption: General workflow for this compound synthesis.
References
A Comparative Analysis of Synthetic Precursors for Gemfibrozil
Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a well-established lipid-regulating agent belonging to the fibrate class. It is primarily prescribed to treat hypertriglyceridemia. The efficiency, cost-effectiveness, and environmental impact of its manufacturing process are critically dependent on the chosen synthetic pathway and the precursors involved. This guide provides a comparative analysis of the primary synthetic routes to Gemfibrozil, offering experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in process evaluation and selection.
The synthesis of Gemfibrozil predominantly involves the formation of an ether linkage between 2,5-dimethylphenol and a five-carbon acid moiety. The key variations in synthetic strategies revolve around the nature of the pentanoic acid precursor. The most prevalent methods are based on the Williamson ether synthesis, where 2,5-dimethylphenol reacts with an ester of 5-halo-2,2-dimethylpentanoic acid.
Key Precursor Strategies
-
Route A: 2,5-Dimethylphenol + 5-bromo-2,2-dimethylpentanoate Ester : This is a widely cited method where the phenoxide of 2,5-dimethylphenol acts as a nucleophile, displacing the bromide from the pentanoate derivative.[1][2]
-
Route B: 2,5-Dimethylphenol + 5-chloro-2,2-dimethylpentanoate Ester : A similar route to A, but utilizing a chloro- derivative which can offer cost advantages, though it may be less reactive than its bromo counterpart.[3][4]
-
Route C: Alternative Multi-step Syntheses : Other routes involve building the pentanoic acid chain from different starting materials like isobutyl isobutyrate and allyl chloride, followed by reaction with 2,5-dimethylphenol.[5]
The choice of precursor and reaction conditions, such as the use of solvents or phase transfer catalysts, significantly influences the overall efficiency of the synthesis.[1]
Quantitative Comparison of Synthetic Routes
The following table summarizes key performance indicators for the primary synthetic routes to Gemfibrozil based on data reported in scientific literature and patents.
| Parameter | Route A (Bromo-precursor) | Route B (Chloro-precursor) | Route C (Alternative) |
| Precursors | 2,5-Dimethylphenol, Methyl/Ethyl 5-bromo-2,2-dimethylpentanoate | 2,5-Dimethylphenol, Isobutyl 5-chloro-2,2-dimethylpentanoate | Isobutyl isobutyrate, Allyl chloride, 2,5-Dimethylphenol |
| Overall Yield | ~39-46% (multi-step from dibromopropane)[6] | ~80% (reported for an improved process)[4] | Good yield reported, but specific overall % varies[5] |
| Purity | High purity achievable after crystallization | >99.9% reported[4] | High purity achievable[5] |
| Reaction Time | 3 - 20 hours (O-alkylation step)[1] | Not explicitly detailed, but generally comparable to Route A | Multiple steps, potentially longer overall cycle time[6] |
| Key Reagents | K₂CO₃, Tetrabutylammonium bromide (Phase Transfer Catalyst)[1] | NaOH, Toluene/DMSO[3] | Sodium hydride, HBr[5] |
| Advantages | Well-established, good reactivity of bromo-precursor[2] | Potentially lower cost of chloro-precursor, high reported yield/purity[4] | Avoids direct use of 5-halopentanoates |
| Disadvantages | Use of costly bromo-reagents, potentially long reaction times[1] | Chloro-precursor is less reactive than bromo-[2] | Multi-step process can be complex and generate more effluent[6] |
Experimental Protocols
Below are generalized methodologies for the key synthetic steps based on published procedures. Researchers should consult the original literature for specific quantities and safety information.
Protocol 1: Synthesis via Williamson Ether Synthesis (General)
This protocol is a generalized representation of the reaction between 2,5-dimethylphenol and a 5-halo-2,2-dimethylpentanoate ester (Route A/B).
-
Phenoxide Formation : 2,5-Dimethylphenol is dissolved in a suitable solvent (e.g., toluene). An alkali base, such as potassium carbonate or sodium hydroxide, is added to form the corresponding phenoxide salt.[1][3]
-
O-Alkylation : The 5-halo-2,2-dimethylpentanoate ester (e.g., methyl 5-bromo-2,2-dimethylpentanoate) is added to the reaction mixture.[7] A phase transfer catalyst, such as tetrabutylammonium bromide, may be added, particularly in solvent-free conditions, to facilitate the reaction.[1]
-
Reaction Conditions : The mixture is heated, typically between 100-130°C, for a period ranging from 3 to 20 hours, until the reaction is complete as monitored by techniques like Thin Layer Chromatography (TLC).[1][6]
-
Workup & Intermediate Isolation : After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure to yield the crude Gemfibrozil ester.
-
Hydrolysis : The crude ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide, in a solvent like methanol.[1]
-
Purification : After hydrolysis, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the crude Gemfibrozil. The product is then collected by filtration and purified by recrystallization from a suitable solvent like hexane to yield the final product with a melting point of 61-63°C.[8]
// Nodes A [label="1. Phenoxide Formation\n(2,5-Dimethylphenol + Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. O-Alkylation\n(Add 5-Halo-Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Heat Reaction\n(100-130°C, 3-20h)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Workup\n(Filter, Evaporate)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Crude Gemfibrozil Ester", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="5. Hydrolysis\n(NaOH, MeOH/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="6. Acidification & Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Pure Gemfibrozil", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; } caption: Generalized experimental workflow for Gemfibrozil synthesis.
Synthetic Pathway Overview
The following diagram illustrates the primary synthetic routes starting from the key precursors.
// Edges p1 -> r1 [color="#5F6368"]; p2a -> r1 [color="#5F6368"]; p2b -> r1 [color="#5F6368"]; r1 -> inter [color="#5F6368"]; inter -> s1 [color="#5F6368"]; s1 -> s2 [color="#5F6368"]; s2 -> gem [color="#5F6368"]; } caption: Primary synthetic pathways to Gemfibrozil.
Mechanism of Action: PPARα Signaling
For drug development professionals, understanding the biological target is as crucial as the synthesis. Gemfibrozil exerts its therapeutic effect primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[9]
-
Activation : Gemfibrozil binds to and activates the PPARα receptor inside the cell.
-
Gene Regulation : This activation leads to the regulation of genes involved in lipid transport and metabolism.
-
Increased Lipolysis : It increases the synthesis of lipoprotein lipase (LPL), an enzyme that breaks down triglycerides in very-low-density lipoproteins (VLDL).[9]
-
Reduced VLDL Production : Gemfibrozil also decreases the liver's production and secretion of VLDL particles.[9]
-
ApoC-III Inhibition : It reduces levels of apolipoprotein C-III (ApoC-III), a protein that inhibits LPL activity.[9]
The net result is a significant reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.
// Nodes gem [label="Gemfibrozil", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppar [label="PPARα Activation", fillcolor="#FBBC05", fontcolor="#202124"]; gene [label="Gene Expression Regulation", fillcolor="#FBBC05", fontcolor="#202124"];
lpl [label="↑ Lipoprotein Lipase (LPL)\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; vldl [label="↓ VLDL Production\n(Liver)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoc [label="↓ ApoC-III Levels", fillcolor="#EA4335", fontcolor="#FFFFFF"];
tg [label="↓ Plasma Triglycerides", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges gem -> ppar [color="#5F6368"]; ppar -> gene [color="#5F6368"]; gene -> lpl [color="#5F6368"]; gene -> vldl [color="#5F6368"]; gene -> apoc [color="#5F6368"];
lpl -> tg [label=" promotes hydrolysis", color="#5F6368"]; vldl -> tg [label=" reduces source", color="#5F6368"]; apoc -> tg [label=" removes inhibition", color="#5F6368"]; } caption: Gemfibrozil's mechanism of action via PPARα signaling.
References
- 1. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 2. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]
- 3. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO1994027948A1 - A process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
A Comparative Guide to the Synthetic Pathways of Gemfibrozil for Researchers and Drug Development Professionals
An objective analysis of three primary synthetic routes to the lipid-regulating agent Gemfibrozil, focusing on cost-effectiveness, experimental protocols, and overall efficiency. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in selecting the most suitable manufacturing process.
Gemfibrozil, a widely used fibric acid derivative for managing hyperlipidemia, can be synthesized through various chemical pathways. The choice of a particular synthetic route in a pharmaceutical manufacturing setting is critically dependent on its cost-effectiveness, scalability, and environmental impact. This guide delves into a comparative analysis of three prominent synthetic pathways to Gemfibrozil, presenting quantitative data, detailed experimental methodologies, and visual representations of the chemical workflows.
Comparative Analysis of Synthetic Pathways
The cost-effectiveness of each synthetic pathway is determined by several factors, including the price of starting materials, the number of synthetic steps, the overall yield, and the complexity of purification. A summary of these key metrics for the three discussed pathways is presented below.
| Metric | Pathway 1: Alkylation of Isobutyrate Salt | Pathway 2: Solvent-Free Williamson Ether Synthesis | Pathway 3: Diethyl Malonate Route |
| Key Starting Materials | Isobutyric acid, 3-(2,5-xylyloxy)propyl halide, Lithium diisopropylamide | 2,5-Dimethylphenol, Methyl 2,2-dimethyl-5-bromopentanoate | 2,5-Dimethylphenol, Diethyl malonate, 1,3-Dibromopropane, Dimethyl sulfate |
| Number of Key Steps | 2 | 2 | 3 |
| Reported Overall Yield | ~80%[1][2] | High (specific step yields reported)[3] | Not explicitly stated, but individual step yields are reported to be high[4][5] |
| Key Advantages | High overall yield reported in some literature.[1][2] | Industrially convenient, avoids hazardous solvents.[3] | Utilizes readily available and low-cost raw materials.[4][6] |
| Key Disadvantages | Use of hazardous lithium derivatives and anhydrous solvents. | Cost of the key intermediate, methyl 2,2-dimethyl-5-bromopentanoate. | Multiple steps may increase processing time and cost. |
Synthetic Pathway Diagrams
To visually represent the distinct synthetic routes to Gemfibrozil, the following diagrams have been generated using the DOT language.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. NO164293B - PROCEDURE FOR PREPARING 5- (2,5-DIMETHYLPHENOXY) -2,2-DIMETHYL PENTANOIC ACID. - Google Patents [patents.google.com]
- 3. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 4. CN105693504A - Preparation method of gemfibrozil - Google Patents [patents.google.com]
- 5. CN105693504B - A kind of preparation method of gemfibrozil - Google Patents [patents.google.com]
- 6. Preparation method of gemfibrozil - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Analysis for Structural Confirmation of Isobutyl 5-chloro-2,2-dimethylvalerate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of Isobutyl 5-chloro-2,2-dimethylvalerate against structurally similar compounds. By presenting predicted data for the target molecule alongside experimental data for its analogs, this guide serves as a valuable resource for the structural confirmation and analysis of this compound. Detailed experimental protocols for the key spectroscopic techniques are also provided to ensure accurate and reproducible results.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for its structural analogs: isobutyl acetate, neopentyl chloride, and 1-chloro-4-methylpentane.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
| Compound | Proton Assignment | Predicted/Experimental δ (ppm) | Multiplicity | J (Hz) |
| This compound (Predicted) | a: -CH(CH₃)₂ | 1.90 - 2.00 | m | ~6.8 |
| b: -OCH₂- | 3.85 | d | 6.8 | |
| c: -CH(CH₃)₂ | 0.95 | d | 6.8 | |
| d: -C(CH₃)₂- | 1.20 | s | - | |
| e: -CH₂-CH₂Cl | 1.80 - 1.90 | m | ~7.5 | |
| f: -CH₂-Cl | 3.55 | t | 7.5 | |
| Isobutyl Acetate (Experimental) | a: -CH(CH₃)₂ | 1.95 | m | 6.7 |
| b: -OCH₂- | 3.87 | d | 6.7 | |
| c: -CH(CH₃)₂ | 0.95 | d | 6.7 | |
| d: CH₃-C=O | 2.05 | s | - | |
| Neopentyl Chloride (Experimental) | a: -C(CH₃)₃ | 1.03 | s | - |
| b: -CH₂-Cl | 3.35 | s | - | |
| 1-Chloro-4-methylpentane (Experimental) | a: -CH(CH₃)₂ | 1.65 | m | 6.6 |
| b: -CH(CH₃)₂ | 0.88 | d | 6.6 | |
| c: -CH₂-CH₂Cl | 1.75 | m | ~7.0 | |
| d: -CH₂-Cl | 3.55 | t | 7.0 | |
| e: -CH₂-CH(CH₃)₂ | 1.30 | m | ~7.0 |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Carbon Assignment | Predicted/Experimental δ (ppm) |
| This compound (Predicted) | 1: C=O | 176.5 |
| 2: -C(CH₃)₂- | 45.0 | |
| 3: -C(CH₃)₂- | 25.0 | |
| 4: -CH₂-CH₂Cl | 35.0 | |
| 5: -CH₂-Cl | 44.5 | |
| 6: -OCH₂- | 71.0 | |
| 7: -CH(CH₃)₂ | 28.0 | |
| 8: -CH(CH₃)₂ | 19.0 | |
| Isobutyl Acetate (Experimental) | 1: C=O | 171.1 |
| 2: CH₃-C=O | 20.8 | |
| 3: -OCH₂- | 70.7 | |
| 4: -CH(CH₃)₂ | 27.8 | |
| 5: -CH(CH₃)₂ | 19.1 | |
| Neopentyl Chloride (Experimental) | 1: -C(CH₃)₃ | 32.7 |
| 2: -C(CH₃)₃ | 27.0 | |
| 3: -CH₂-Cl | 53.5 | |
| 1-Chloro-4-methylpentane (Experimental) | 1: -CH₂-Cl | 44.9 |
| 2: -CH₂-CH₂Cl | 36.1 | |
| 3: -CH₂-CH(CH₃)₂ | 28.3 | |
| 4: -CH(CH₃)₂ | 27.8 | |
| 5: -CH(CH₃)₂ | 22.4 |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | Functional Group Vibration | Predicted/Experimental (cm⁻¹) |
| This compound (Predicted) | C=O stretch (ester) | ~1735 |
| C-O stretch (ester) | ~1240, ~1170 | |
| C-H stretch (alkane) | 2960-2870 | |
| C-Cl stretch | 750-650 | |
| Isobutyl Acetate (Experimental) | C=O stretch (ester) | ~1740 |
| C-O stretch (ester) | ~1245, ~1030 | |
| C-H stretch (alkane) | 2965-2875 | |
| Neopentyl Chloride (Experimental) | C-H stretch (alkane) | 2960-2870 |
| C-Cl stretch | ~730 | |
| 1-Chloro-4-methylpentane (Experimental) | C-H stretch (alkane) | 2960-2870 |
| C-Cl stretch | ~725 |
Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 220/222 (3:1) | 165/167, 147, 115, 87, 57, 41 |
| Isobutyl Acetate (Experimental) | 116 | 73, 56, 43, 41 |
| Neopentyl Chloride (Experimental) | 106/108 (3:1) | 91, 71, 57, 41 |
| 1-Chloro-4-methylpentane (Experimental) | 120/122 (3:1) | 105, 85, 71, 57, 43, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure data accuracy and reproducibility.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 8-16 (adjust as needed for signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 128-1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, for a transmission spectrum, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrument Setup:
-
Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum of the empty ATR crystal or clean salt plates.
-
-
Data Acquisition:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Set the ionization energy to a standard value of 70 eV.
-
The mass analyzer is typically scanned over a mass range of m/z 30-300.
-
-
Data Acquisition:
-
The instrument will record the relative abundance of ions at each mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). For chlorinated compounds, look for the characteristic M+2 isotope pattern (approximate ratio of 3:1 for one chlorine atom).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Workflow for Spectroscopic Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of an organic compound using a combination of spectroscopic techniques.
Caption: Logical workflow for the structural elucidation of an organic compound.
This guide provides a foundational framework for the spectroscopic analysis of this compound. By leveraging comparative data from structural analogs and adhering to the detailed experimental protocols, researchers can confidently confirm the structure of the target molecule and similar chemical entities.
Safety Operating Guide
Essential Safety and Operational Guide for Isobutyl 5-chloro-2,2-dimethylvalerate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isobutyl 5-chloro-2,2-dimethylvalerate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Safety Data Summary
This compound is a chlorinated ester that should be handled with caution.[1] Based on available safety data, it may cause skin and eye irritation.[1][2] While extensive toxicological data is limited, its structural similarity to other chlorinated esters suggests potential for mild to moderate toxicity upon acute exposure.[1] Inhalation or skin contact can lead to irritation.[1]
Key Safety Information Summary:
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P332+P317: If skin irritation occurs: Get medical help.[2] P362+P364: Take off contaminated clothing and wash it before reuse.[2] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P319: Get medical help if you feel unwell.[2] |
Personal Protective Equipment (PPE)
As a volatile organic compound (VOC), this compound requires stringent PPE protocols to prevent inhalation, ingestion, and skin contact.[3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | To prevent skin contact, which can cause irritation.[2] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a fit-tested respirator is necessary. | To prevent inhalation of vapors which may cause respiratory irritation.[2][4] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and maintain chemical integrity.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Avoid contact with skin and eyes and prevent inhalation of vapor or mist.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2]
-
Equipment: Use spark-proof tools and explosion-proof equipment as a precautionary measure.[2]
Storage Procedures:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[2]
-
Security: Store in a locked-up area to prevent unauthorized access.[2]
Emergency Procedures: Spills and Exposure
Prompt and correct response to spills and exposures is crucial.
In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Dike the spill with absorbent material like vermiculite or commercial absorbents to contain it.[5]
-
Cleanup: Collect the spilled material and absorbent in a suitable, closed container for disposal.[2] Use non-sparking tools.
-
Decontaminate: Clean the spill area thoroughly.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[2] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Waste Collection and Disposal:
-
Container: Collect waste in a dedicated, properly labeled, and sealed container.[6]
-
Labeling: Label the waste container clearly as "Hazardous Waste" and include the chemical name.
-
Compatibility: Do not mix with incompatible wastes.[7]
-
Disposal Service: Arrange for disposal through a licensed hazardous waste disposal company.[6][8] Chlorinated solvents should be segregated and sent for recycling or disposal by authorized companies.[6]
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[7]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 5. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 6. ic.ptb.de [ic.ptb.de]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
